Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 1005-39-6
Molecular Formula: C₅H₈N₄S
Molecular Weight: 156.21 g/mol
Executive Summary
2-(Methylthio)pyrimidine-4,6-diamine is a versatile pyrimidine scaffold extensively utilized in medicinal chemistry and agrochemical synthesis. Distinguished by its "Janus-faced" reactivity, the compound features a stable S-methyl group that protects the 2-position during initial functionalization of the 4,6-diamino motif, yet can be activated via oxidation to a sulfone/sulfoxide to serve as a potent leaving group for nucleophilic aromatic substitution (SₙAr). This dual nature makes it a critical intermediate in the synthesis of FLT3 kinase inhibitors , antifolates , and fused heterocyclic systems (e.g., pyrido[2,3-d]pyrimidines).
This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and downstream applications, designed for researchers requiring high-fidelity experimental protocols.
Soluble in DMSO, DMF, warm Ethanol; Sparingly soluble in Water
pKa
~5.15 (Predicted, basic pyrimidine nitrogens)
Storage
Inert atmosphere, 2–8 °C (Hygroscopic)
Synthetic Pathways & Production
The industrial and laboratory standard for synthesizing 2-(methylthio)pyrimidine-4,6-diamine involves the S-methylation of 4,6-diamino-2-pyrimidinethiol. This route is preferred over the condensation of thiourea with malononitrile due to higher regioselectivity and yield.
Core Synthesis Mechanism
The reaction proceeds via the formation of a thiolate anion under basic conditions, which then acts as a nucleophile towards a methylating agent (Methyl Iodide or Dimethyl Sulfate).
Figure 1: Synthetic pathway via S-methylation of the thiolate intermediate.
Experimental Protocol: S-Methylation
Objective: Synthesis of 2-(methylthio)pyrimidine-4,6-diamine from 4,6-diamino-2-pyrimidinethiol.
Reagents:
4,6-Diamino-2-pyrimidinethiol (1.0 eq)
Potassium Hydroxide (KOH) (1.1 eq)
Methyl Iodide (MeI) (1.1 eq) [Note: Dimethyl sulfate is a cheaper alternative for scale-up but requires stricter safety controls]
Solvent: Water/Ethanol (1:1 v/v)
Procedure:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve KOH (1.1 eq) in the Water/Ethanol mixture. Add 4,6-diamino-2-pyrimidinethiol (1.0 eq) and stir at room temperature until fully dissolved (formation of potassium thiolate).
Methylation: Cool the solution to 0–5 °C using an ice bath. Add Methyl Iodide (1.1 eq) dropwise over 20 minutes to prevent exotherms.
Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. A white or pale cream precipitate will begin to form.
Work-up: Filter the precipitate under vacuum. Wash the filter cake with cold water (3x) to remove residual inorganic salts (KI) and unreacted thiol.
Drying: Dry the solid in a vacuum oven at 45 °C overnight.
Yield Validation: Expected yield is 85–95%. Purity should be confirmed via HPLC (>98%) and melting point (188–191 °C).
Reactivity Landscape & Applications
The utility of CAS 1005-39-6 lies in its ability to function as a scaffold for "Type-II" kinase inhibitors and complex heterocyclic systems.
The "Activation-Displacement" Strategy
The S-methyl group is relatively inert to nucleophilic attack. To introduce amines at the 2-position (common in drug design), the sulfur must be "activated" by oxidation to the sulfone (-SO₂Me) or sulfoxide (-SOMe). The sulfone is an excellent leaving group, enabling facile SₙAr reactions.
Figure 2: Divergent reactivity pathways: Oxidation/Displacement vs. Cyclization.
Protocol: Oxidation to Sulfone (Activation)
Objective: Convert the inert sulfide to a reactive sulfone for subsequent amine coupling.
Reagents:
2-(Methylthio)pyrimidine-4,6-diamine (1.0 eq)
m-Chloroperoxybenzoic acid (mCPBA) (2.2–2.5 eq, 77% max purity grade)
Solvent: Dichloromethane (DCM) or Acetone
Procedure:
Suspend the starting material in DCM at 0 °C.
Add mCPBA portion-wise (exothermic reaction).
Stir at room temperature for 4–6 hours. Monitor by TLC (the sulfone is significantly more polar).
Quench: Wash the organic layer with saturated aqueous NaHCO₃ (to remove m-chlorobenzoic acid) and saturated Na₂S₂O₃ (to quench excess peroxide).
Isolation: Dry over MgSO₄ and concentrate. The resulting sulfone is often used directly in the next step without extensive purification due to its high reactivity.
Medicinal Chemistry Applications[4]
FLT3 Inhibitors: The 4,6-diamino pyrimidine core is a privileged structure in kinase inhibition. By displacing the 2-sulfonyl group with specific anilines, researchers synthesize inhibitors for Acute Myeloid Leukemia (AML).
Antifolates: Analogs of this compound inhibit dihydrofolate reductase (DHFR) when the 2-position is modified with lipophilic side chains.
Engineering Controls: Use only in a chemical fume hood to avoid inhalation of dust.
PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.
Incompatibility: Strong oxidizing agents (reaction may generate heat and sulfur oxides).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70497, 4,6-Diamino-2-(methylthio)pyrimidine. Retrieved from .
Thermo Scientific Chemicals. 4,6-Diamino-2-(methylthio)pyrimidine, 97% Product Specification. Retrieved from .
Li, H., et al. (2018). Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. Scientific Reports, 8, 3754. Retrieved from .
Sigma-Aldrich. Product Specification: 4,6-Diamino-2-pyrimidinethiol (Precursor). Retrieved from .
ChemicalBook. CAS 1005-39-6 Datasheet & Properties. Retrieved from .
This technical monograph details the physicochemical properties, synthetic pathways, and analytical characterization of 2-(Methylthio)pyrimidine-4,6-diamine , a critical heterocyclic scaffold in medicinal chemistry. [1][...
Author: BenchChem Technical Support Team. Date: February 2026
This technical monograph details the physicochemical properties, synthetic pathways, and analytical characterization of 2-(Methylthio)pyrimidine-4,6-diamine , a critical heterocyclic scaffold in medicinal chemistry.
[1][2][3]
Executive Summary
2-(Methylthio)pyrimidine-4,6-diamine (CAS: 1005-39-6 ) serves as a versatile pharmacophore in the synthesis of fused heterocyclic systems, including pyrido[2,3-d]pyrimidines and purine analogs.[1] Its structural duality—possessing a labile methylthio group at position 2 and nucleophilic amino groups at positions 4 and 6—makes it an ideal "lynchpin" molecule for divergent synthesis in drug discovery, particularly for antimalarial and anticancer targets.
This guide provides a definitive analysis of its molecular weight characteristics, validated synthetic protocols, and analytical workflows for quality assurance.
Part 1: Physicochemical Profile & Molecular Weight Analysis
Precise molecular weight determination is the cornerstone of stoichiometric accuracy in synthesis and identity confirmation in mass spectrometry.
Core Identity Data
Parameter
Specification
IUPAC Name
2-(Methylsulfanyl)pyrimidine-4,6-diamine
CAS Number
1005-39-6 (Note: distinct from the diol analog CAS 1979-98-2)
Molecular Formula
C₅H₈N₄S
Appearance
Light yellow to cream crystalline powder
Melting Point
189–193 °C
Solubility
Soluble in DMSO, DMF; sparingly soluble in Methanol; insoluble in Water
Molecular Weight Breakdown
For high-resolution mass spectrometry (HRMS) and formulation, the distinction between Average and Monoisotopic mass is critical.
Mass Type
Value (Da)
Context for Use
Average Molecular Weight
156.21
Bulk stoichiometry calculations ( g/mol ).
Monoisotopic Mass
156.0473
Mass Spectrometry (MS) precursor ion selection ([M+H]⁺).
[M+H]⁺ Ion
157.0551
The primary peak observed in ESI+ mode.
Isotopic Distribution Logic:
Due to the presence of Sulfur (³²S: 95%, ³⁴S: 4.2%), the mass spectrum will exhibit a characteristic M+2 isotope peak at approximately 4.4% relative abundance. This "sulfur signature" is a key diagnostic feature for confirming the integrity of the methylthio group during analysis.
Part 2: Synthetic Architecture
The most robust synthetic route involves the cyclocondensation of Malononitrile with S-Methylisothiourea . This approach is preferred over chloropyrimidine amination due to higher atom economy and the avoidance of harsh halogenating agents.
Reaction Mechanism
The synthesis proceeds via a base-catalyzed double nucleophilic addition-elimination sequence. The amidine nitrogens of the isothiourea attack the nitrile carbons of the malononitrile, followed by tautomerization to aromatize the pyrimidine ring.
Visualization of Synthetic Pathway
Figure 1: Cyclocondensation pathway for the synthesis of 2-(Methylthio)pyrimidine-4,6-diamine.
Dissolve Sodium Ethoxide in anhydrous Ethanol under N₂ atmosphere.
Add S-Methylisothiourea sulfate; stir for 30 min to liberate the free base.
Add Malononitrile dropwise at 0–5 °C to prevent polymerization.
Reflux the mixture for 4–6 hours. Monitoring by TLC (5% MeOH in DCM) should show the disappearance of malononitrile.
Cool to room temperature and pour into ice water.
Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water.
Part 3: Analytical Characterization & Quality Assurance
To ensure the material is suitable for biological screening, a rigorous analytical workflow is required. The presence of the sulfur atom necessitates specific HPLC conditions to prevent oxidation during analysis.
HPLC-MS Method Development
Challenge: The amino groups make the compound basic, leading to peak tailing on standard silica columns.
Solution: Use a high-pH stable C18 column or a polar-embedded column with a buffered mobile phase.
Recommended Protocol:
Column: C18 (e.g., Waters XBridge or Phenomenex Gemini), 3.5 µm, 4.6 x 100 mm.
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) – Basic pH suppresses protonation, improving peak shape.
Detection: UV at 254 nm (pyrimidine absorption) and ESI-MS (+).
Analytical Workflow Diagram
Figure 2: Quality control workflow combining UV purity and Mass Spectrometry identity confirmation.
Part 4: Applications in Drug Discovery
The utility of 2-(Methylthio)pyrimidine-4,6-diamine lies in its orthogonal reactivity .
Displacement of Methylthio Group: The -SCH₃ group is a "leaving group in waiting." Oxidation to the sulfone (-SO₂Me) or sulfoxide activates this position for nucleophilic aromatic substitution (SₙAr) by amines, allowing the introduction of complex diversity elements at the 2-position.
Fused Ring Construction: The 4,6-diamino motif allows for condensation with 1,3-electrophiles (e.g., 1,3-dicarbonyls) to form pyrimido[1,2-a]pyrimidines or pyrido[2,3-d]pyrimidines .
Key Therapeutic Areas:
Antimalarial: Inhibitors of Plasmodium falciparum apicoplast DNA polymerase.[3]
DNA Repair: Targeting the Fanconi Anemia pathway to sensitize cancer cells to chemotherapy.
References
ChemicalBook . 4,6-Diamino-2-methylmercaptopyrimidine Properties and Safety. Retrieved from
Science Publishing Group . Synthesis of Novel 4-Imino-6,8-Dimethyl-2-(Methylthio)-4H-Pyrimido[1,2-a]pyrimidine-3-Carbonitrile. Retrieved from
J&K Scientific . 2-(Methylthio)pyrimidine-4,6-diamine Product Data & Citations. Retrieved from
MDPI . Synthesis and Characterization of 2-(Heptylthio)pyrimidine-4,6-diamine. Molbank 2021. Retrieved from
Fisher Scientific . 4,6-Diamino-2-(methylthio)pyrimidine Product Specifications. Retrieved from
A Comprehensive Technical Guide to 2-(Methylthio)pyrimidine-4,6-diamine: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis
For Immediate Release This technical guide provides an in-depth analysis of 2-(Methylthio)pyrimidine-4,6-diamine, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development a...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
This technical guide provides an in-depth analysis of 2-(Methylthio)pyrimidine-4,6-diamine, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development and agrochemical innovation. This document details its chemical identity, physicochemical properties, synthesis methodologies, and significant applications, underscoring its role as a versatile intermediate in the creation of high-value molecules.
Chemical Identity and Nomenclature
The compound with the CAS Registry Number 1005-39-6 is authoritatively recognized under the IUPAC naming convention as 2-(methylsulfanyl)pyrimidine-4,6-diamine .[1] This systematic name accurately describes the molecular architecture, which consists of a pyrimidine ring system substituted with two amine groups at positions 4 and 6, and a methylthio group at position 2.
In scientific literature and commercial catalogues, this compound is frequently referenced by a variety of synonyms. A clear understanding of this nomenclature is crucial for comprehensive literature searches and material sourcing.
Table 1: Synonyms and Identifiers
Identifier Type
Identifier
IUPAC Name
2-(methylsulfanyl)pyrimidine-4,6-diamine
Common Synonyms
2-(Methylthio)pyrimidine-4,6-diamine
4,6-Diamino-2-(methylthio)pyrimidine
2-Methylthio-4,6-diaminopyrimidine
4,6-Diamino-2-methylmercaptopyrimidine
CAS Registry Number
1005-39-6
EC Number
213-735-9
BRN
127235
Physicochemical Properties
2-(Methylthio)pyrimidine-4,6-diamine is typically supplied as a bright yellow or off-white to cream crystalline powder.[1] Its key physicochemical properties are summarized in the table below, providing essential data for experimental design and process development.
Table 2: Physicochemical Data of 2-(Methylthio)pyrimidine-4,6-diamine
The primary and most direct route to 2-(Methylthio)pyrimidine-4,6-diamine is through the S-alkylation of its precursor, 4,6-diamino-2-mercaptopyrimidine (also known as 4,6-diaminopyrimidine-2-thiol). This reaction is a classic example of nucleophilic substitution at a sulfur atom.
Synthetic Pathway: S-Alkylation
The synthesis involves the deprotonation of the thiol group of 4,6-diamino-2-mercaptopyrimidine to form a thiolate anion, which then acts as a potent nucleophile. This thiolate subsequently attacks an electrophilic methylating agent, such as methyl iodide, to form the desired thioether linkage.
Caption: S-Alkylation of 4,6-diamino-2-mercaptopyrimidine.
Experimental Protocol (Adapted from Analogous Syntheses)
The following protocol is adapted from a well-established procedure for the S-alkylation of 4,6-diamino-2-mercaptopyrimidine with other alkyl halides and is expected to be highly effective for methylation.[3]
Deprotonation: Dissolve 4,6-diamino-2-mercaptopyrimidine in a suitable solvent such as methanol or dimethylformamide (DMF). Add one equivalent of a base, for example, an aqueous solution of sodium hydroxide (NaOH), to the mixture. Stir at room temperature for approximately one hour to ensure complete formation of the sodium thiolate salt.
Methylation: To the solution of the thiolate salt, add one equivalent of methyl iodide. The reaction mixture is then stirred, potentially with gentle heating (e.g., to 50 °C), for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting residue is treated with water to precipitate the crude product.
Purification: The crude solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 2-(Methylthio)pyrimidine-4,6-diamine.
Applications in Drug Development and Agrochemicals
The pyrimidine scaffold is a privileged structure in medicinal chemistry and agrochemical science due to its ability to mimic endogenous nucleobases and engage in various biological interactions.[4][5] 2-(Methylthio)pyrimidine-4,6-diamine serves as a key starting material for the synthesis of more complex molecules with a wide range of biological activities.
Pharmaceutical Applications
The 4,6-diaminopyrimidine core is a recognized pharmacophore in the design of kinase inhibitors. This is particularly relevant in oncology, where kinases are often dysregulated.
FLT3 Inhibitors for Acute Myeloid Leukemia (AML): FMS-like Tyrosine Kinase 3 (FLT3) is a clinically validated target in AML.[6] Several research programs have focused on developing potent and selective FLT3 inhibitors based on the pyrimidine-4,6-diamine scaffold.[6] The amino groups at the 4 and 6 positions can be functionalized to interact with the hinge region of the kinase, while the 2-position, occupied by the methylthio group, can be further modified or used to influence the overall physicochemical properties of the final drug candidate. The development of such inhibitors is a promising therapeutic strategy for FLT3-driven AML.[6][7]
Agrochemical Applications
Derivatives of 2-(methylthio)pyrimidine are important intermediates in the synthesis of various agrochemicals, including herbicides and fungicides. The methylthio group can be oxidized to a methylsulfinyl or methylsulfonyl group, which can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups to create the final active ingredient.
Herbicides: Related compounds, such as 4,6-dimethoxy-2-(methylthio)pyrimidine, are key intermediates in the production of pyrimidinyloxybenzoic acid herbicides.[8] These herbicides often act by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for amino acid synthesis in plants.[8] The synthetic strategies employed for these herbicides often involve the displacement of a leaving group at the 2-position of the pyrimidine ring, a role for which the methylsulfonyl group (derived from the methylthio group) is well-suited.[9]
Plant Growth Stimulants: Research has also shown that some S-substituted derivatives of pyrimidine-2-thiols exhibit plant growth-stimulating activities, highlighting another potential avenue for the application of 2-(Methylthio)pyrimidine-4,6-diamine derivatives in agriculture.[4]
Chemical Reactivity and Further Transformations
2-(Methylthio)pyrimidine-4,6-diamine possesses three key reactive sites: the two amino groups and the methylthio group. This polyfunctionality makes it a versatile building block for combinatorial chemistry and the synthesis of diverse molecular libraries.
Caption: Reactivity of 2-(Methylthio)pyrimidine-4,6-diamine.
Reactions of the Amino Groups: The amino groups at positions 4 and 6 are nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. These reactions are fundamental to building more complex molecular architectures on the pyrimidine core.
Reactions of the Methylthio Group: The methylthio group can be readily oxidized to the corresponding sulfoxide and sulfone using common oxidizing agents like hydrogen peroxide. The resulting methylsulfonyl group is an excellent leaving group, which can be displaced by a wide range of nucleophiles in an SNAr reaction. This two-step sequence is a powerful strategy for introducing diverse substituents at the 2-position of the pyrimidine ring.[1]
Conclusion
2-(Methylsulfanyl)pyrimidine-4,6-diamine is a high-value chemical intermediate with significant utility in the synthesis of biologically active compounds. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, makes it an indispensable tool for medicinal chemists and agrochemical researchers. The established role of the 4,6-diaminopyrimidine scaffold in potent kinase inhibitors and the utility of the 2-methylthio group as a precursor to a versatile leaving group ensure that this compound will continue to be a cornerstone in the development of novel pharmaceuticals and crop protection agents.
References
Organic Syntheses. (n.d.). 2-mercaptopyrimidine. Organic Syntheses Procedure. Available at: [Link]
ChemBK. (n.d.). 2-(methylthio)pyrimidine-4,6-diamine. ChemBK. Available at: [Link]
PubMed. (2018). Design, Synthesis, and Biological Evaluation of Potent FLT3 Inhibitor for Acute Myeloid Leukemia (AML) Treatment. National Center for Biotechnology Information. Available at: [Link]
PubMed. (2018). Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. National Center for Biotechnology Information. Available at: [Link]
MDPI. (2018). 2-(Heptylthio)pyrimidine-4,6-diamine. MDPI. Available at: [Link]
ResearchGate. (2021). (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. Available at: [Link]
Google Patents. (n.d.). WO2007017117A1 - Process for the synthesis of rosuvastatin calcium. Google Patents.
Heterocyclic Letters. (2017). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. Available at: [Link]
Journal of Chemical Research. (n.d.). NOTE A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of Chemical Research. Available at: [Link]
Google Patents. (n.d.). US20120022091A1 - Key intermediates for the synthesis of rosuvastatin or pharmaceutically acceptable salts thereof. Google Patents.
Google Patents. (n.d.). US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine. Google Patents.
Technical Guide: Strategic Selection of Starting Materials for 2-(Methylthio)pyrimidine-4,6-diamine Synthesis
This guide details the strategic selection and handling of starting materials for the synthesis of 2-(Methylthio)pyrimidine-4,6-diamine (CAS: 1979-98-2), a critical intermediate in the development of antifolates, kinase...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the strategic selection and handling of starting materials for the synthesis of 2-(Methylthio)pyrimidine-4,6-diamine (CAS: 1979-98-2), a critical intermediate in the development of antifolates, kinase inhibitors, and pseudo-purine analogs.
Executive Summary & Retrosynthetic Logic
The synthesis of 2-(Methylthio)pyrimidine-4,6-diamine relies on the construction of a pyrimidine core functionalized with two amino groups at the 4 and 6 positions and a methylthio ether at the 2 position. While various routes exist, the convergent condensation of a C3-synthon (Malononitrile) with an N-C-N synthon (S-Methylisothiourea) is the industry standard due to its high atom economy and avoidance of post-cyclization methylation steps involving toxic alkylating agents.
Retrosynthetic Analysis
The disconnection approach reveals two primary pathways. The choice of pathway dictates the impurity profile of the final API (Active Pharmaceutical Ingredient).
Figure 1: Retrosynthetic tree illustrating the Convergent Route (A) versus the Linear Route (B). Route A is preferred for minimizing toxic byproducts and steps.
This route is preferred for scale-up because it installs the methylthio group before ring closure, eliminating the need to handle volatile and genotoxic methylating agents (like Methyl Iodide) in the final stage.
Starting Material 1: S-Methylisothiourea Sulfate
CAS: 867-44-7 (Hemisulfate)
Role: Provides the N-C-N amidine core with the sulfur already alkylated.
Critical Quality Attributes (CQAs)
Attribute
Specification
Technical Rationale
Salt Form
Sulfate / Hemisulfate
The free base (S-methylisothiourea) is unstable and prone to decomposition. The sulfate salt is a stable, non-hygroscopic solid.
Purity
> 98.0%
Impurities such as Thiourea (from incomplete methylation during its manufacture) will compete in the cyclization, leading to 2-mercapto analogs that are difficult to separate.
Moisture
< 1.0%
Excess water consumes the alkoxide base (e.g., NaOEt + H2O ⇌ NaOH + EtOH), altering the stoichiometry and potentially hydrolyzing the nitrile groups of malononitrile.
Synthesis Insight: S-Methylisothiourea is typically produced by reacting thiourea with dimethyl sulfate (DMS). Researchers must verify the absence of residual DMS in the starting material certificate of analysis (CoA) due to its high toxicity.
Starting Material 2: Malononitrile
CAS: 109-77-3
Role: Provides the C3 carbon backbone and the two nitrogen atoms that become the exocyclic amines.
Critical Quality Attributes (CQAs)
Attribute
Specification
Technical Rationale
Appearance
White to colorless solid
Yellow/brown coloration indicates oxidation or polymerization.
Dimer Content
< 0.5%
Malononitrile undergoes Thorpe-Ziegler dimerization in the presence of trace bases to form 2-amino-1,1,3-tricyanopropene. This impurity acts as a chain terminator or forms complex chromophores.
Acidity
Neutral pH (aq. soln)
Commercial malononitrile is often stabilized with trace acid to prevent polymerization. Excess acid will neutralize the reaction catalyst (alkoxide).
Alternative Route: Linear Synthesis (S-Alkylation)
Reaction: Malononitrile + Thiourea
4,6-Diamino-2-mercaptopyrimidine Product
While less efficient for the specific methylthio target, this route is useful if the S-methylisothiourea salt is unavailable or if a library of different S-alkyl derivatives is required.
Key Risks:
Genotoxicity: Requires handling Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) in the final step.
Odor: The intermediate 2-mercaptopyrimidine and the methylation process can generate methanethiol, requiring robust scrubbing systems.
Detailed Experimental Protocol (Convergent Route)
Objective: Synthesis of 2-(Methylthio)pyrimidine-4,6-diamine on a 100 mmol scale.
Reagents
Malononitrile: 6.61 g (100 mmol)
S-Methylisothiourea Hemisulfate: 13.92 g (50 mmol) [Note: 1 mol hemisulfate contains 2 mol of isothiourea]
Sodium Ethoxide (NaOEt): 21 wt% solution in Ethanol (approx. 100 mmol base) or freshly prepared from Na metal.
Solvent: Absolute Ethanol (100 mL).
Step-by-Step Methodology
Catalyst Preparation:
Charge a dry 3-neck round-bottom flask (RBF) with absolute ethanol under nitrogen atmosphere.
Add Sodium Ethoxide solution.[1] If using solid NaOEt, ensure complete dissolution.
Mechanism:[2][3][4][5][6] The base is required to liberate the free base of S-methylisothiourea from the sulfate salt and to deprotonate the malononitrile.
Addition of S-Methylisothiourea:
Add S-Methylisothiourea hemisulfate to the ethanolic base.
Stir at room temperature for 30 minutes.
Observation: A white precipitate of Sodium Sulfate (
) will form. This confirms the liberation of the amidine free base.
Cyclization:
Add Malononitrile portion-wise to the mixture.
Heat the reaction mixture to reflux (78°C) .
Maintain reflux for 4–6 hours.[7] Monitor by TLC (eluent: 10% MeOH in DCM) or HPLC.
Reaction Logic: The amidine nitrogen attacks the nitrile carbon. The high temperature drives the tautomerization and final ring closure.
Workup & Isolation:
Cool the mixture to room temperature, then to 0–5°C in an ice bath.
The product often co-precipitates with sodium sulfate.
Desalting: Suspend the crude solid in cold water (50 mL) and stir for 15 minutes. The sodium sulfate will dissolve; the pyrimidine product is poorly soluble in cold water.
Filter the remaining solid and wash with cold water followed by a small amount of cold ethanol.
Purification:
Recrystallize from boiling water or an Ethanol/Water mixture if high purity (>99.5%) is required.
Dry in a vacuum oven at 50°C.
Expected Yield and Data
Typical Yield: 70–85%
Appearance: Light yellow to off-white crystalline powder.
Stability and Storage of 2-(Methylthio)pyrimidine-4,6-diamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Methylthio)pyrimidine-4,6-diamine is a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its s...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylthio)pyrimidine-4,6-diamine is a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its structural motif, featuring a pyrimidine core substituted with a methylthio group and two amino groups, makes it a valuable building block for the synthesis of a diverse range of biologically active molecules. Pyrimidine derivatives are known to exhibit a wide array of pharmacological activities, including but not limited to, antiviral, antibacterial, and anti-inflammatory properties.[1][2] The presence of the sulfur-containing methylthio group can further enhance the therapeutic potential of these compounds.[3][4][5][6]
As with any chemical entity intended for research and development, a thorough understanding of its stability and the optimal conditions for its storage are of paramount importance. Chemical degradation can lead to a loss of potency, the formation of impurities with potentially adverse effects, and unreliable experimental results. This technical guide provides a comprehensive overview of the stability profile of 2-(Methylthio)pyrimidine-4,6-diamine, including its physicochemical properties, potential degradation pathways, recommended storage conditions, and detailed protocols for assessing its stability.
Physicochemical Properties
A clear understanding of the physicochemical properties of 2-(Methylthio)pyrimidine-4,6-diamine is fundamental to its proper handling and storage.
Intrinsic Stability and Potential Degradation Pathways
The stability of 2-(Methylthio)pyrimidine-4,6-diamine is influenced by the interplay of its functional groups: the pyrimidine ring, the two amino groups, and the methylthio group. While specific degradation studies on this exact molecule are not extensively published, we can infer its likely degradation pathways based on the known chemistry of related structures.
Hydrolytic Degradation
The amino groups on the pyrimidine ring can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of hydroxylated pyrimidine derivatives. The rate of hydrolysis is dependent on pH and temperature.[9]
Oxidative Degradation
The methylthio group is a primary site for oxidation. It can be oxidized to the corresponding sulfoxide and then to the sulfone.[9] These oxidized species may have different biological activities and physicochemical properties compared to the parent compound. The presence of atmospheric oxygen or oxidizing agents can promote this degradation.
Photodegradation
Pyrimidine derivatives can be sensitive to light, particularly UV radiation.[10] Photolytic decomposition can lead to complex degradation pathways, including ring cleavage and the formation of various photoproducts. It is crucial to protect the compound from light to prevent photodegradation.
Below is a diagram illustrating the potential degradation pathways of 2-(Methylthio)pyrimidine-4,6-diamine.
Caption: Potential degradation pathways of 2-(Methylthio)pyrimidine-4,6-diamine.
Recommended Storage and Handling Conditions
To ensure the long-term stability and integrity of 2-(Methylthio)pyrimidine-4,6-diamine, the following storage and handling conditions are recommended:
Temperature: Store in a cool, dry place.[11] Room temperature is generally acceptable for short-term storage, but for long-term stability, refrigeration (2-8 °C) is advisable.
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[7]
Light: Protect from light by storing in an amber or opaque container.[7]
Moisture: Keep the container tightly closed to prevent moisture absorption, which can facilitate hydrolytic degradation.[9][12]
Incompatibilities: Avoid contact with strong oxidizing agents.[12]
Experimental Protocols for Stability Assessment
A forced degradation study is essential to understand the intrinsic stability of a compound and to develop a stability-indicating analytical method.[13]
Forced Degradation Protocol
This protocol outlines the conditions for subjecting 2-(Methylthio)pyrimidine-4,6-diamine to various stress conditions.
Preparation of Stock Solution: Prepare a stock solution of 2-(Methylthio)pyrimidine-4,6-diamine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
Acidic Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
Incubate the solution at 60°C for 24 hours.
Neutralize the solution with 0.1 M NaOH.
Dilute to a final concentration of 100 µg/mL with the mobile phase.
Basic Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
Incubate the solution at 60°C for 24 hours.
Neutralize the solution with 0.1 M HCl.
Dilute to a final concentration of 100 µg/mL with the mobile phase.
Oxidative Degradation:
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
Keep the solution at room temperature for 24 hours, protected from light.
Dilute to a final concentration of 100 µg/mL with the mobile phase.
Photolytic Degradation:
Expose 1 mL of the stock solution in a transparent container to direct sunlight or a photostability chamber (ICH Q1B option 2) for a specified duration.
A control sample should be kept in the dark at the same temperature.
Dilute to a final concentration of 100 µg/mL with the mobile phase.
Thermal Degradation (Dry Heat):
Place a known amount of the solid compound in an oven at 80°C for 48 hours.
After exposure, dissolve the solid in a suitable solvent to a known concentration (e.g., 100 µg/mL).
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[8][11][12][14]
Parameter
Recommended Condition
Column
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase
A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile or methanol)
Gradient Program
Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.
Flow Rate
1.0 mL/min
Column Temperature
25-30 °C
Detection
UV detector at a wavelength of maximum absorbance (e.g., 225 nm)[8]
Injection Volume
10-20 µL
Method Validation: The HPLC method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.
Caption: Workflow for the stability assessment of 2-(Methylthio)pyrimidine-4,6-diamine.
Conclusion
A comprehensive understanding of the stability and appropriate storage conditions of 2-(Methylthio)pyrimidine-4,6-diamine is critical for its effective use in research and drug development. This guide has provided an in-depth overview of its physicochemical properties, potential degradation pathways involving hydrolysis, oxidation, and photolysis, and best practices for its storage and handling. The detailed protocols for forced degradation studies and a stability-indicating HPLC method offer a robust framework for researchers to assess the stability of this important chemical entity, ensuring the reliability and reproducibility of their scientific investigations. By adhering to these guidelines, scientists can maintain the integrity of 2-(Methylthio)pyrimidine-4,6-diamine, thereby facilitating its successful application in the discovery of novel therapeutics.
References
Bojarski, J., et al. (2005). Stability of 2-thiophenobarbital and its N-methyl derivatives in the presence of beta-cyclodextrin. Acta Poloniae Pharmaceutica, 62(5), 335-340.
Jadhav, S. D., et al. (2018).
ChemBK. 2-(methylthio)pyrimidine-4,6-diamine. Available at: [Link].
Trivedi, S., et al. (2021). Stability Indicating HPLC Method for Estimation of Thymoquinone in Nasal Simulated Fluid.
Patel, D. J., et al. (2023). Stability Indicating HPLC Method Development: A Review. IRJPMS, 4(2), 1-10.
Bhat, L., et al. (2009). Synthesis, Spectral Characterization and Analgesic Activity of 2-methylthio-1,4-dihydropyrimidines. E-Journal of Chemistry, 6(S1), S415-S422.
van Gennip, A. H., et al. (1994). Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. Journal of Inherited Metabolic Disease, 17(2), 133-146.
Chitlange, S. S., et al. (2008). Forced-degradation study of valdecoxib as bulk drug and in tablet formulation by HPTLC.
Szymańska, E., et al. (2010). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Acta Poloniae Pharmaceutica, 67(1), 11-18.
Cowden, C. J., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 18(22), 5868-5871.
Jablonowski, J. A., et al. (2010). Rigidified 2-aminopyrimidines as histamine H4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(8), 2623-2626.
Feng, M., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 16(11), 1200-1216.
Ashihara, H., & Crozier, A. (Eds.). (2019). Biosynthesis and catabolism of purine and pyrimidine nucleotides. In Plant Metabolism and its Regulation (pp. 165-176). John Wiley & Sons, Ltd.
Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
Harvey, J. A. (2018).
eGyanKosh. (n.d.). DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES.
Vitaku, E., et al. (2022). The importance of sulfur-containing motifs in drug design and discovery. Expert Opinion on Drug Discovery, 17(5), 529-546.
Wang, Y., et al. (2023). Sulfur-containing peptides: Synthesis and application in the discovery of potential drug candidates. European Journal of Medicinal Chemistry, 255, 115389.
Feng, M., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 16(11), 1200-1216.
The Methylthio Switch: A Guide to Pyrimidine Functionalization
Content Type: Technical Guide Subject: Fundamental Reactivity of the Methylthio Group in Pyrimidines Audience: Medicinal Chemists and Process Scientists[1] Executive Summary In the architecture of pyrimidine-based pharma...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Guide
Subject: Fundamental Reactivity of the Methylthio Group in Pyrimidines
Audience: Medicinal Chemists and Process Scientists[1]
Executive Summary
In the architecture of pyrimidine-based pharmacophores, the methylthio group (-SMe) is not merely a substituent; it is a latent electrophile . Unlike halogens, which are static leaving groups, the methylthio moiety functions as a chemical "switch." In its native state, it is electronically stable, resistant to weak nucleophiles, and tolerant of lithiation conditions. Upon oxidative activation or metal coordination, however, it transforms into one of the most potent electrophiles available for heterocyclic derivatization.
This guide details the two primary vectors of methylthio reactivity: Oxidative Nucleophilic Aromatic Substitution (
) and Desulfitative Cross-Coupling (Liebeskind-Srogl) .
The Activation Problem: Stability vs. Reactivity
The fundamental utility of the 2- or 4-methylthiopyrimidine scaffold lies in its tunable leaving group ability .
Native State (OFF): The sulfur atom is a soft nucleophile. Its lone pair donation (+M effect) into the electron-deficient pyrimidine ring renders the carbon-sulfur bond strong and the ring less susceptible to nucleophilic attack compared to a chloropyrimidine. This allows for chemoselective manipulations at other positions (e.g., C5-lithiation) without disturbing the SMe group.
Activated State (ON):
Oxidation: Converting sulfide (-SMe) to sulfone (-SO
Me) removes electron density from the ring (strong -I/-M effect), lowering the LUMO energy and making the adjacent carbon highly electrophilic.
Coordination: In transition metal catalysis, the soft sulfur binds avidly to soft metals (Cu(I)), weakening the C-S bond for oxidative addition by Palladium.
Reactivity Hierarchy (Leaving Group Ability)
Substituent
Electronic Character
Reactivity (Relative)
Stability to Hydrolysis
-SMe
Electron Donor (+M)
Low (Requires forcing conditions)
High
-Cl
Weak Donor/Inductive Withdrawer
Moderate
Moderate
-SOMe
Strong Withdrawer (-I/-M)
Very High (Surpasses Halogens)
Low (Hydrolyzes to OH)
Pathway A: The Oxidative Activation Workflow (
)
The most common industrial application of methylthiopyrimidines is the "Protect-Activate-Displace" sequence. This is superior to using chloropyrimidines when the substrate must endure earlier synthetic steps that would displace a chloride.
Mechanism of Activation
The oxidation of the sulfide proceeds sequentially to the sulfoxide and then the sulfone. While sulfoxides are better leaving groups than sulfides, the sulfone is the target for maximum reactivity.
Figure 1: The step-wise activation of methylthio pyrimidines. Note that the sulfone is significantly more reactive than the sulfoxide.
Critical Process Considerations
Chemoselectivity: mCPBA is the standard reagent, but it can oxidize electron-rich nitrogens (N-oxides). If the pyrimidine contains basic amines, Oxone® (Potassium peroxymonosulfate) in aqueous methanol is preferred as it is less likely to form N-oxides under acidic conditions.
The "Sulfinate" Byproduct: The leaving group is the methanesulfinate anion (MeSO
). Unlike chloride, this is bulky and non-volatile. Aqueous workups must be thorough (using basic washes) to remove the generated methanesulfinic acid.
allows C-Heteroatom bond formation, the Liebeskind-Srogl coupling allows C-Carbon bond formation directly at the C-S position. This reaction overcomes the limitations of Stille or Suzuki couplings on chloropyrimidines, which can be sluggish at the 2-position.
The Mechanistic Logic
This reaction is unique because it requires two metals :
Copper(I) (Stoichiometric/Catalytic): Coordinates to the sulfur, polarizing the bond and effectively "inserting" to form a transient species that can transmetalate. CuTC (Copper(I) thiophene-2-carboxylate) is the gold standard cofactor.[2]
Palladium(0) (Catalytic): Performs the oxidative addition into the C-S bond (facilitated by Cu) and subsequent coupling with a boronic acid.[2][3]
Figure 2: The synergistic catalytic cycle of the Liebeskind-Srogl coupling. Copper activates the sulfur for Palladium insertion.
Experimental Protocols
Protocol A: Oxidation to Sulfone (mCPBA Method)
Standard activation for subsequent
.
Dissolution: Dissolve the methylthiopyrimidine (1.0 equiv) in DCM (0.1 M). Cool to 0 °C.
Addition: Slowly add mCPBA (2.2 - 2.5 equiv) . Note: Commercial mCPBA is usually 77% pure; adjust stoichiometry accordingly.
Reaction: Stir at 0 °C for 1 hour, then warm to RT. Monitor by TLC/LCMS. The intermediate sulfoxide appears first, followed by the sulfone.
discovery and history of 2-(Methylthio)pyrimidine-4,6-diamine
The following technical guide details the discovery, synthesis, and medicinal utility of 2-(Methylthio)pyrimidine-4,6-diamine (CAS: 1005-39-6). This document is structured for researchers requiring actionable synthetic p...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the discovery, synthesis, and medicinal utility of 2-(Methylthio)pyrimidine-4,6-diamine (CAS: 1005-39-6). This document is structured for researchers requiring actionable synthetic protocols and mechanistic insight.
The Linchpin Scaffold in Antifolate and Heterocyclic Chemistry
Executive Summary
2-(Methylthio)pyrimidine-4,6-diamine is a critical pyrimidine intermediate that serves as a "chemical switchboard" in drug discovery. Distinguished by its C2-thiomethyl group—a versatile leaving group—and two nucleophilic amino moieties at C4 and C6, it functions as a primary scaffold for synthesizing pteridines (e.g., methotrexate analogs) , purines , and fused heterocycles . Historically pivotal in the mid-20th-century race for antimetabolites, it remains relevant today in fragment-based drug discovery (FBDD) for kinase and DNA polymerase inhibitors.
Chemical Identity
Details
IUPAC Name
2-(Methylsulfanyl)pyrimidine-4,6-diamine
CAS Number
1005-39-6
Molecular Formula
C₅H₈N₄S
Molecular Weight
156.21 g/mol
Key Functionality
SMe (Electrophilic site via SNAr), –NH₂ (Nucleophilic sites)
Historical Genesis & Evolution
The discovery of 2-(methylthio)pyrimidine-4,6-diamine is inextricably linked to the "Golden Age" of pyrimidine chemistry (1940s–1950s), driven by the search for folic acid antagonists and nucleic acid precursors.
The Traube Legacy and the Isothiourea Breakthrough
Early pyrimidine synthesis, pioneered by Wilhelm Traube, relied on condensing guanidine or thiourea with dicarbonyls. However, the specific need for a 2-substituted derivative that could be selectively functionalized led to the adoption of S-methylisothiourea as a starting material.
The Innovation: Unlike thiourea, which yields a 2-thiol (or thione) requiring subsequent handling, S-methylisothiourea introduces the sulfur already protected and activated as a thioether.
The Malononitrile Route: The condensation of S-methylisothiourea with malononitrile was established as the most atom-economical route. This reaction bypassed the need for chlorination (using POCl₃) typically required to activate oxo-pyrimidines, offering a direct path to the diamine.
Role in Antifolate Discovery
In the 1950s, as researchers at Lederle Laboratories and the Burroughs Wellcome Company (including Nobel laureates Hitchings and Elion) explored folate antagonists, this scaffold emerged as a key precursor. It allowed for the construction of the 2,4-diaminopteridine core found in Methotrexate and Aminopterin by condensing the 4,6-diamine with alpha-halo ketones or similar electrophiles.
Synthetic Methodologies
This section details the two primary routes to the scaffold. Protocol A is the industry standard for high-throughput synthesis due to its convergent nature.
Protocol A: The Isothiourea-Malononitrile Condensation
This "self-validating" protocol relies on the thermodynamic stability of the aromatic pyrimidine ring to drive the reaction to completion.
Free Base Liberation: SMIS is suspended in EtOH. NaOEt (2.1 equivalents) is added to neutralize the sulfate and generate the free isothiourea base in situ.
Condensation: Malononitrile (1.0 equivalent) is added. The methylene protons of malononitrile (pKa ~11) are deprotonated by the base.
Cyclization: The mixture is refluxed for 3–5 hours. The nucleophilic nitrogen of the isothiourea attacks the nitrile carbon, followed by a second intramolecular attack to close the ring.
Isolation: The reaction is cooled. The product often precipitates directly or can be induced by water addition. Filtration yields the yellow crystalline solid.
Mechanism of Action:
The reaction proceeds via a stepwise nucleophilic addition-elimination sequence.
Figure 1: Convergent synthesis via condensation of S-methylisothiourea and malononitrile.
Protocol B: S-Methylation of 4,6-Diamino-2-mercaptopyrimidine
Used when starting from the 2-thiol derivative (DAMP).
Dissolution: Dissolve 4,6-diamino-2-mercaptopyrimidine in dilute NaOH.
Methylation: Add Methyl Iodide (MeI) or Dimethyl Sulfate dropwise at 0–5°C.
Precipitation: The S-methylated product precipitates as the reaction proceeds due to reduced solubility compared to the thiolate salt.
Reactivity & Medicinal Applications
The chemical utility of 2-(methylthio)pyrimidine-4,6-diamine lies in its orthogonal reactivity . The SMe group is stable enough to survive ring closure reactions (e.g., forming pteridines) but reactive enough to be displaced by amines at higher temperatures or with oxidation.
The "SMe" Displacement (SNAr)
The methylthio group is a "masked" leaving group.
Direct Displacement: Reaction with primary/secondary amines at high temperature (>150°C) yields 2,4,6-triaminopyrimidines .
Oxidative Activation: Oxidation with m-CPBA or Oxone converts SMe to the Sulfone (SO₂Me), a highly reactive leaving group displaceable under mild conditions.
Pteridine Construction (The Timmis Synthesis)
This is the most historically significant application. Condensing the 4,6-diamine with
-dicarbonyls or -halocarbonyls builds the pyrazine ring, forming the pteridine core.
Pathway Visualization:
Figure 2: Divergent synthesis pathways: S-displacement vs. Ring fusion.
Modern Case Studies
Malaria (PfDNA Pol): Recent screens (e.g., J. Biomol.[7] Screen. 2014) identified derivatives of this scaffold as inhibitors of the apicoplast DNA polymerase in Plasmodium falciparum.[7] The 2-SMe group provides a hydrophobic anchor in the binding pocket.
Metal Coordination: The N-S chelation motif allows for the formation of Ag(I) and Pd(II) complexes, which have been investigated for antitumor properties, leveraging the soft-soft interaction between the sulfur and the metal center.
References
Synthesis via Malononitrile
Organic Syntheses, Coll.[4][8] Vol. 3, p. 535 (1955); Vol. 24, p. 65 (1944). (Foundational method for isothiourea condensations).
Sammelson, R. E., et al. "Efficient One-Pot Reductive Alkylations of Malononitrile..."[2] Synthesis, 2008.[1][2][7] Link
Structural Characterization & Metal Complexes
Lynch, D. E., & McClenaghan, I. "4,6-Dichloro-2-(methylthio)pyrimidine." Acta Crystallographica Section C, 2000.[9] Link
"Spectroscopic studies of some Pd(II), Pt(II), Ag(I), and Au(III) complexes of 4,6-diamino-2-thiopyrimidine..."[10] Canadian Journal of Chemistry, 1988, 66(2): 249-255.[11][12] Link[10]
Medicinal Chemistry (Antifolates & Antivirals)
Roth, B., et al. "2,4-Diamino-5-benzylpyrimidines as antibacterial agents." Journal of Medicinal Chemistry, 1980. (Contextualizes the diamino-pyrimidine scaffold).
"Discovery of small molecule inhibitors of Plasmodium falciparum apicoplast DNA polymerase."[7] Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[7] Link
S-Alkylation Protocols
"2-(Heptylthio)pyrimidine-4,6-diamine."[13] Molbank, 2020. Link
Unlocking the Therapeutic Potential of 2-(Methylthio)pyrimidine-4,6-diamine: A Technical Guide for Drug Discovery
Introduction: The Prominence of the Pyrimidine Scaffold in Medicinal Chemistry The pyrimidine ring is a foundational heterocyclic structure in medicinal chemistry, integral to the building blocks of life such as nucleic...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Prominence of the Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring is a foundational heterocyclic structure in medicinal chemistry, integral to the building blocks of life such as nucleic acids (cytosine, thymine, and uracil) and various vitamins and cofactors.[1] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in drug discovery, serving as the core of numerous therapeutic agents with a broad spectrum of activities.[2] Pyrimidine derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antiviral drugs.[2][3] This guide focuses on a specific, yet highly promising, member of this family: 2-(Methylthio)pyrimidine-4,6-diamine . While direct biological data on this precise molecule is emerging, the extensive research into its close derivatives underscores the immense potential of this core scaffold. This document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals, exploring the known and potential biological activities of 2-(Methylthio)pyrimidine-4,6-diamine and providing a framework for its future investigation and development.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 2-(Methylthio)pyrimidine-4,6-diamine is essential for its application in drug discovery, influencing its solubility, membrane permeability, and interaction with biological targets.
Synthesis of the 2-(Methylthio)pyrimidine-4,6-diamine Scaffold
The synthesis of 2-(alkylthio)pyrimidine-4,6-diamines is typically achieved through the S-alkylation of the corresponding 4,6-diamino-2-mercaptopyrimidine precursor. This straightforward and efficient method allows for the introduction of various alkyl groups at the 2-position, facilitating the generation of diverse chemical libraries for biological screening.
A general synthetic approach, adapted from the synthesis of 2-(heptylthio)pyrimidine-4,6-diamine, is outlined below.[5]
Synthetic workflow for 2-(Methylthio)pyrimidine-4,6-diamine.
This synthetic versatility is a key advantage, enabling the systematic exploration of structure-activity relationships (SAR) by modifying the alkylthio substituent and other positions on the pyrimidine ring.
Anticancer Activity: A Promising Scaffold for Kinase Inhibition
The pyrimidine-4,6-diamine core is a validated scaffold for the development of potent and selective kinase inhibitors, a cornerstone of modern cancer therapy. Research has demonstrated that derivatives of this scaffold can exhibit significant anticancer activity, particularly in the context of hematological malignancies.
Mechanism of Action: Targeting FMS-like Tyrosine Kinase 3 (FLT3)
A significant breakthrough in the application of the pyrimidine-4,6-diamine scaffold is in the development of inhibitors for FMS-like Tyrosine Kinase 3 (FLT3).[6] FLT3 is a clinically validated target in acute myeloid leukemia (AML).[6]
Derivatives incorporating the pyrimidine-4,6-diamine core have been designed as Type-II kinase inhibitors.[6] These inhibitors bind to the inactive "DFG-out" conformation of the kinase, offering a potential for higher selectivity compared to Type-I inhibitors that target the highly conserved ATP-binding site.[6]
Mechanism of FLT3 inhibition by pyrimidine-4,6-diamine derivatives.
Quantitative Analysis: Potency and Selectivity
A key derivative from these studies, compound 13a , demonstrated a potent inhibitory effect against the FLT3 kinase with an IC₅₀ value of 13.9 ± 6.5 nM .[6] Importantly, this compound exhibited high selectivity over the closely related c-KIT kinase, a crucial factor as dual inhibition of FLT3 and c-KIT can lead to dose-limiting myelosuppression.[6]
This data strongly suggests that the 2-(methylthio)pyrimidine-4,6-diamine scaffold is a highly promising starting point for the rational design of next-generation, selective FLT3 inhibitors for the treatment of AML.
Antimicrobial and Antibiofilm Activity
The emergence of multidrug-resistant bacteria presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Pyrimidine derivatives have long been recognized for their antibacterial properties.[5]
Mechanism of Action: Disruption of Bacterial Growth and Biofilm Formation
While the precise antibacterial mechanism of 2-(methylthio)pyrimidine-4,6-diamine is yet to be fully elucidated, related multisubstituted pyrimidines have been shown to effectively inhibit both planktonic bacterial growth and the formation of biofilms.[1] Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[1] The ability of these compounds to tackle biofilms makes them particularly attractive for further development.
Studies on 2,4,5,6-tetrasubstituted pyrimidines have demonstrated their efficacy against Staphylococcus aureus, a significant human pathogen. Several derivatives exhibited potent activity with Minimum Inhibitory Concentration (MIC) values below 60 µM.[1] For instance, one of the most active derivatives displayed a MIC value of 40 µM against two different S. aureus strains.[1]
These findings highlight the potential of the 2-(methylthio)pyrimidine-4,6-diamine scaffold in the development of new antibacterial and antibiofilm agents.
Potential Anti-inflammatory and Antiviral Activities
The broad biological activity profile of pyrimidine derivatives extends to potential anti-inflammatory and antiviral applications.
Anti-inflammatory Potential
Pyrimidine derivatives have been shown to exert anti-inflammatory effects by modulating key inflammatory mediators.[7] Their mechanisms can involve the inhibition of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as enzymes like COX-2.[1] This suggests that 2-(methylthio)pyrimidine-4,6-diamine and its analogs could be explored for the treatment of various inflammatory conditions.
Antiviral Potential
A wide range of pyrimidine derivatives have been investigated for their antiviral activity against numerous viruses, including influenza virus, herpes virus, and HIV.[8][9] For example, 2-substituted methylthio-1,3,4-oxadiazole derivatives containing a pyrimidine moiety have shown good antiviral activity against the tobacco mosaic virus (TMV), with some compounds exhibiting EC₅₀ values comparable to or better than the commercial antiviral agent Ningnanmycin. One notable derivative, compound 8i , displayed an EC₅₀ of 246.48 µg/mL.
Experimental Protocols
To facilitate further research into the biological activities of 2-(Methylthio)pyrimidine-4,6-diamine, detailed protocols for key in vitro assays are provided below.
Protocol 1: MTT Assay for Anticancer Activity (Cell Viability)
This protocol outlines the determination of the cytotoxic effects of 2-(Methylthio)pyrimidine-4,6-diamine on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
Compound Treatment: Prepare a stock solution of 2-(Methylthio)pyrimidine-4,6-diamine in DMSO. Serially dilute the compound in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Workflow for the MTT cell viability assay.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol details the determination of the MIC of 2-(Methylthio)pyrimidine-4,6-diamine against bacterial strains.
Principle: The broth microdilution method is a standard technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
Compound Preparation: Prepare a stock solution of 2-(Methylthio)pyrimidine-4,6-diamine in a suitable solvent (e.g., DMSO).
Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) to obtain a range of concentrations.
Bacterial Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., S. aureus) in MHB, adjusted to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
Incubation: Incubate the plate at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Workflow for MIC determination by broth microdilution.
Conclusion and Future Directions
The 2-(methylthio)pyrimidine-4,6-diamine scaffold represents a highly valuable and versatile platform for the discovery of new therapeutic agents. The compelling evidence from studies on its derivatives, particularly in the fields of oncology and infectious diseases, strongly supports the continued investigation of this core structure. The potent and selective inhibition of FLT3 by pyrimidine-4,6-diamine derivatives highlights a clear path forward for the development of novel treatments for acute myeloid leukemia. Furthermore, the demonstrated antibacterial and antibiofilm activities suggest that this scaffold could be instrumental in addressing the growing threat of antibiotic resistance.
Future research should focus on a systematic biological evaluation of 2-(methylthio)pyrimidine-4,6-diamine itself to establish baseline activity data. Subsequently, the generation of focused chemical libraries based on this scaffold, coupled with high-throughput screening, will be crucial for identifying lead compounds with optimized potency, selectivity, and pharmacokinetic properties. The detailed protocols provided herein offer a robust framework for initiating such investigations. The continued exploration of the 2-(methylthio)pyrimidine-4,6-diamine core holds significant promise for the development of the next generation of targeted therapies.
References
Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021, April 12). ResearchGate. Retrieved January 30, 2026, from [Link]
Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
2-(Heptylthio)pyrimidine-4,6-diamine. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]
Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
Multisubstituted pyrimidines effectively inhibit bacterial growth and biofilm formation of Staphylococcus aureus. (2021, April 12). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
2-(methylthio)pyrimidine-4,6-diamine. (n.d.). ChemBK. Retrieved January 30, 2026, from [Link]
2-(Heptylthio)pyrimidine-4,6-diamine. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]
Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. (2018, February 27). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
Synthesis and biological activity of 125I/127I-phenylboronic acid derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. (2022, May 27). I.R.I.S. Institutional Research Information System. Retrieved January 30, 2026, from [Link]
Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
Synthesis and biological screening of new thiadiazolopyrimidine-based polycyclic compounds. (2021, August 3). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
2-(Methylthio)pyrimidine-4,6-diamine. (n.d.). J&K Scientific. Retrieved January 30, 2026, from [Link]
Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
Synthesis, Antiviral and Cytotoxic Activity of 2‐(Alkylthio)‐6‐benzhydryl‐4(3H)‐pyrimidinones. (2020, August 7). ResearchGate. Retrieved January 30, 2026, from [Link]
Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. (n.d.). Google Patents.
Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2021, July 12). Frontiers. Retrieved January 30, 2026, from [Link]
Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
Antifungal Activity of a Library of Aminothioxanthones. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]
Anti-influenza Virus Activity of Methylthio-Formycin Distinct From That of T-705. (2022, February 17). Frontiers. Retrieved January 30, 2026, from [Link]
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
4,6-Dichloro-2-(methylthio)pyrimidine. (2020, August 6). ResearchGate. Retrieved January 30, 2026, from [Link]
Theoretical and Computational Profiling of 2-(Methylthio)pyrimidine-4,6-diamine
Electronic Structure, Reactivity, and Pharmacological Potential Executive Summary 2-(Methylthio)pyrimidine-4,6-diamine (CAS: 1005-39-6) represents a critical scaffold in medicinal chemistry, serving as a precursor for an...
Author: BenchChem Technical Support Team. Date: February 2026
Electronic Structure, Reactivity, and Pharmacological Potential
Executive Summary
2-(Methylthio)pyrimidine-4,6-diamine (CAS: 1005-39-6) represents a critical scaffold in medicinal chemistry, serving as a precursor for antifolates, antivirals, and kinase inhibitors. Unlike its parent 2-thioxo derivatives, the S-methylated motif "locks" the sulfur in a thioether configuration, significantly altering the molecule's tautomeric landscape and electronic distribution.
This guide provides a comprehensive theoretical analysis of this molecule. We synthesize Density Functional Theory (DFT) data, spectroscopic predictions, and molecular docking potentials to create a roadmap for researchers utilizing this compound in drug discovery.
Structural Basis and Tautomeric Landscape
The core reactivity of 2-(Methylthio)pyrimidine-4,6-diamine is dictated by the competition between its aromatic pyrimidine ring and the exocyclic substituents.
The "Locked" Thioether Effect
In 4,6-diamino-2-mercaptopyrimidine (the precursor), a thione-thiol tautomeric equilibrium exists. Methylation at the sulfur atom fixes the structure into the thiol-ether form . This prevents the formation of the C=S thione bond, forcing the pyrimidine ring to maintain aromaticity.
Implication: The N1 and N3 atoms remain excellent hydrogen bond acceptors, while the exocyclic amino groups at C4 and C6 act as hydrogen bond donors.
Electronic Consequence: The
group acts as a weak electron donor via the mesomeric effect (+M), but the inductive withdrawal (-I) of the sulfur also plays a role.
Geometry Optimization (DFT Protocol)
To accurately predict the behavior of this molecule, geometry optimization is performed using the B3LYP hybrid functional.
Single bond character, strengthened by partial double bond resonance.
Bond Length
C4-N(amino)
1.34 - 1.36 Å
Partial double bond character due to lone pair delocalization into the ring.
| Bond Angle | N1-C2-N3 | ~126° | Expanded angle due to the steric bulk of the S-Me group and lone pair repulsion. |
Electronic Structure Profiling
Understanding the Frontier Molecular Orbitals (FMOs) is essential for predicting chemical reactivity and biological interaction.
HOMO-LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) represents the electron-donating ability, while the Lowest Unoccupied Molecular Orbital (LUMO) represents electron-accepting potential.
HOMO Localization: Concentrated primarily on the sulfur atom and the exocyclic amino nitrogens . These are the sites most susceptible to electrophilic attack (e.g., metabolic oxidation).
LUMO Localization: Delocalized across the pyrimidine ring carbons (C4, C5, C6) and ring nitrogens. These sites are targets for nucleophilic attack.
Reactivity Descriptors:
Chemical Hardness (
): High. The aromatic system is stable, resisting spontaneous decomposition.
Electrophilicity Index (
): Moderate. It suggests the molecule can act as a Michael acceptor under specific catalytic conditions.
Molecular Electrostatic Potential (MEP)
The MEP map visualizes charge distribution, guiding non-covalent bonding predictions in docking studies.
Negative Potential (Red): Ring Nitrogens (N1, N3). Interaction: H-bond Acceptors.
Positive Potential (Blue): Amino Protons (
). Interaction: H-bond Donors.
Neutral/Green: Methylthio group (Hydrophobic pocket interaction).
Spectroscopic Validation (In Silico vs. Experimental)
Theoretical predictions must be validated against experimental spectra. The following data correlates calculated vibrational modes with experimental IR/NMR signals.
Vibrational Spectroscopy (FT-IR)
Scaling Factor for B3LYP/6-311G(d,p): 0.967
Functional Group
Mode
Experimental ()
Theoretical ()
Assignment
Asym. Stretch
3410 - 3470
3450 - 3500
Free amino group vibration.
Sym. Stretch
3320 - 3360
3350 - 3390
H-bonded amino group vibration.
C=N
Ring Stretch
1560 - 1590
1580 - 1610
Pyrimidine ring breathing.
C-S
Stretch
680 - 700
690 - 710
Thioether linkage.
NMR Shift Prediction (
NMR in DMSO-
)
: A sharp singlet at 2.4 - 2.5 ppm.
Pyrimidine H5: A singlet at
5.3 - 5.5 ppm (shielded by the two amino groups).
: Broad singlet at 6.0 - 6.5 ppm (exchangeable with ).
The 2,4,6-substituted pyrimidine scaffold is a "privileged structure" in medicinal chemistry.
Target Identification
Based on structural homology to known drugs (e.g., Trimethoprim, Methotrexate), 2-(Methylthio)pyrimidine-4,6-diamine is theoretically primed to inhibit:
Dihydrofolate Reductase (DHFR): The diamine motif mimics the pteridine ring of folate.
Cyclin-Dependent Kinase 2 (CDK2): ATP-competitive inhibition via the hinge region.
Interaction Workflow (Graphviz)
The following diagram illustrates the computational workflow for validating the binding affinity of this ligand.
Figure 1: Computational workflow for molecular docking validation. The ligand undergoes DFT optimization before being docked into the prepared protein grid.
Binding Mode Hypothesis
In the active site of DHFR, the N1 and 2-amino (from C2, if present) usually bind Asp27. However, for our 2-SMe analog:
Loss of Donor: The 2-position has no hydrogen donor (
vs ).
New Hydrophobic Contact: The
group is predicted to occupy a hydrophobic pocket (e.g., near Leu/Ile residues), potentially compensating for the lost H-bond with increased van der Waals interactions.
Experimental Validation Protocols
To confirm theoretical findings, the following self-validating protocols are required.
Synthesis Verification (S-Methylation)
Objective: Synthesize 2-(Methylthio)pyrimidine-4,6-diamine from 4,6-diamino-2-mercaptopyrimidine.
Dissolution: Dissolve 1 eq. of 4,6-diamino-2-mercaptopyrimidine in 1M NaOH (1.1 eq). Why: Deprotonate the thiol to form the more nucleophilic thiolate anion.
Alkylation: Add 1.1 eq. of Methyl Iodide (MeI) dropwise at
. Why: Control the exothermic reaction and prevent N-methylation (S-methylation is kinetically favored).
Precipitation: Stir at RT for 2 hours. Neutralize with dilute HCl. The product precipitates.
Validation: Check melting point (
) and disappearance of the SH stretch in IR ().
Biological Assay (Kinase Inhibition)
Protocol: ADP-Glo™ Kinase Assay.
Incubate Recombinant CDK2/CyclinE with the compound (0.1 - 10
).
Add ATP and substrate (Retinoblastoma protein).
Measure luminescence.
Self-Validation: Use Flavopiridol as a positive control. If Flavopiridol fails, the assay is invalid.
References
Synthesis and Characterization of S-alkylated Pyrimidines:
Title: Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles (Analogous Spectroscopic Methods).
Source: MDPI, 2024.
URL:[Link]
DFT Studies on Pyrimidine Derivatives:
Title: A DFT Study and Hirshfeld Surface Analysis of ... 2-Methylthio(methylsulfonyl)-[1,2,4]triazolo[1,5-a]quinazolines.
Source: MDPI, 2023.
URL:[Link][1]
Molecular Docking of Pyrimidines:
Title: Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking.
Source: PMC (NIH), 2022.
URL:[Link]
Spectroscopic Data (Heptyl Analog Proxy):
Title: 2-(Heptylthio)pyrimidine-4,6-diamine.
Source: MDPI, Molbank, 2019.
URL:[Link][1][2][3]
using 2-(Methylthio)pyrimidine-4,6-diamine in multi-component reactions
Application Note: High-Efficiency Synthesis of Fused Heterocycles Using 2-(Methylthio)pyrimidine-4,6-diamine Executive Summary 2-(Methylthio)pyrimidine-4,6-diamine (CAS: 1979-98-2) is a versatile binucleophilic precursor...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Synthesis of Fused Heterocycles Using 2-(Methylthio)pyrimidine-4,6-diamine
Executive Summary
2-(Methylthio)pyrimidine-4,6-diamine (CAS: 1979-98-2) is a versatile binucleophilic precursor essential for the synthesis of fused heterocyclic pharmacophores, specifically pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines . Its unique structure—featuring two amino groups at the C4 and C6 positions and a reactive C5 center activated by electron donation—makes it an ideal candidate for "One-Pot" Multi-Component Reactions (MCRs). This guide details optimized protocols for leveraging this molecule to construct bioactive scaffolds used in oncology and antimicrobial research.
Chemical Profile & Reactivity Analysis
To successfully utilize 2-(Methylthio)pyrimidine-4,6-diamine (referred to hereafter as DAMP ), researchers must understand its nucleophilic landscape. Unlike uracil derivatives, DAMP lacks carbonyl groups on the ring, which significantly alters its tautomeric profile and increases the nucleophilicity of the exocyclic amines.
Property
Specification
Molecular Formula
C5H8N4S
Molecular Weight
156.21 g/mol
Nucleophilic Sites
N-4/N-6: Hard nucleophiles (amine condensation). C-5: Soft nucleophile (Michael addition).
Leaving Group
-SMe (C-2): Displaceable by amines/hydrazines in late-stage functionalization.
Solubility
Soluble in DMSO, DMF, hot Ethanol. Poorly soluble in Water.
Reactivity Pathway Diagram
The following diagram illustrates the competitive nucleophilic sites and the divergent pathways based on the electrophile partner.
Figure 1: Divergent synthesis pathways. Pathway A leads to tricyclic systems via MCR; the lower path leads to bicyclic systems.
Application I: Synthesis of Pyrimido[4,5-b]quinolines
Context: This protocol utilizes a 3-component reaction (3-CR) to fuse a quinoline ring onto the pyrimidine core. The resulting scaffold mimics deazaflavin analogues, which are potent tyrosine kinase inhibitors.
Mechanism
Knoevenagel Condensation: The aromatic aldehyde reacts with dimedone to form a benzylidene intermediate.
Michael Addition: The C-5 position of DAMP attacks the activated double bond of the benzylidene.
Cyclization: The amino group of DAMP condenses with the carbonyl of the dimedone moiety, followed by dehydration.
Catalyst: Ionic Liquid [bmim]Br (10 mol%) OR L-Proline (20 mol%).
Solvent: Ethanol/Water (1:1 v/v) or neat (if using Ionic Liquid).
Step-by-Step Workflow:
Preparation: In a 50 mL round-bottom flask, dissolve the aldehyde and dimedone in 5 mL of Ethanol/Water. Stir for 10 minutes at room temperature to initiate Knoevenagel condensation.
Addition: Add 1.0 mmol of DAMP and the catalyst (e.g., 20 mg L-Proline).
Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor progress via TLC (Eluent: Ethyl Acetate/Hexane 4:6).
Precipitation: Upon completion, cool the reaction mixture to room temperature. The product usually precipitates as a solid.
Purification: Filter the precipitate. Wash with ice-cold water (2 x 10 mL) and cold ethanol (1 x 5 mL). Recrystallize from hot DMF/Ethanol if necessary.
Expected Yield: 85–92%
Appearance: Yellow to pale orange solid.
Application II: Synthesis of Pyrido[2,3-d]pyrimidines
Context: This protocol focuses on creating bicyclic systems by reacting DAMP with acyclic electrophiles. These derivatives are structurally related to folate antagonists (e.g., Methotrexate).
Solvent: Diphenyl ether (for thermal cyclization) or Ethanol (for catalytic).
Base: Anhydrous K2CO3 (if using Ethanol).
Step-by-Step Workflow (Thermal Method):
Mixing: Combine DAMP and EMCA in 3 mL of diphenyl ether.
Heating: Heat the mixture to 180–200°C for 30–60 minutes. Note: This high temperature drives the removal of ethanol and ensures thermodynamic cyclization.
Cooling & Isolation: Cool to room temperature. Add 10 mL of hexane to precipitate the product.
Filtration: Filter the solid and wash with diethyl ether to remove traces of diphenyl ether.
Step-by-Step Workflow (Green/Catalytic Method):
Mixing: Combine DAMP and aryl aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in Ethanol (10 mL).
Critical Process Parameters (CPP) & Troubleshooting
Issue
Probable Cause
Corrective Action
Low Yield (<50%)
Poor solubility of DAMP in the chosen solvent.
Switch to a dipolar aprotic solvent like DMF or use an Ionic Liquid (e.g., [bmim]BF4) to enhance homogeneity.
Sticky Product
Incomplete dehydration or oligomerization.
Ensure the reaction runs for the full duration. Use Ethanol/Water recrystallization to remove oligomers.
Regio-isomerism
Competition between N-attack and C-5 attack.
Use soft Lewis acid catalysts (e.g., InCl3) to favor C-5 Michael addition over direct N-alkylation.
Workflow Logic Diagram
The following graph visualizes the decision matrix for selecting the correct protocol based on the desired pharmacophore.
Figure 2: Decision matrix for synthesis protocols.
References
Multicomponent synthesis of pyrimido[4,5-b]quinolines over a carbocationic catalytic system.
Source: National Institutes of Health (PMC)
URL:[Link]
Synthesis of Novel 4-Imino-6,8-Dimethyl-2-(Methylthio)-4H-Pyrimido[1,2-a]Pyrimidine-3-Carbonitrile.
Source: Science Publishing Group
URL:[2][Link][3][4][5]
Synthesis of 2-(heptylthio)pyrimidine-4,6-diamine via S-alkylation.
Source: MDPI (Molbank)
URL:[Link][3][5]
One-pot synthesis of novel pyrimido[4,5-b]quinolines and pyrido[2,3-d:6,5-d′]dipyrimidines using encapsulated-γ-Fe2O3 nanoparticles.
Source: Indian Academy of Sciences
URL:[Link]
synthesis of antimicrobial agents from 2-(Methylthio)pyrimidine-4,6-diamine
Application Note: Strategic Synthesis of Antimicrobial Scaffolds from 2-(Methylthio)pyrimidine-4,6-diamine Part 1: Executive Summary & Chemical Profile The Pharmacophore: 2-(Methylthio)pyrimidine-4,6-diamine is a privile...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Synthesis of Antimicrobial Scaffolds from 2-(Methylthio)pyrimidine-4,6-diamine
Part 1: Executive Summary & Chemical Profile
The Pharmacophore:
2-(Methylthio)pyrimidine-4,6-diamine is a privileged scaffold in medicinal chemistry. It serves as a bio-isostere to the pteridine ring system found in folate, making it a critical precursor for Dihydrofolate Reductase (DHFR) inhibitors —a proven mechanism for broad-spectrum antibacterial and antifungal action.
Strategic Utility:
Unlike simple pyrimidines, the 2-methylthio group acts as a "chemical handle." It provides a unique opportunity for late-stage diversification via nucleophilic aromatic substitution (
), while the 4,6-diamines offer sites for solubility modulation and pharmacophore extension.
This guide details three distinct synthetic pathways to generate antimicrobial libraries.
Pathway A: Peripheral Modulation via Schiff Base Formation
Target: Lipophilicity adjustment and membrane permeability.
Rationale:
The exocyclic amines at positions 4 and 6 are moderately nucleophilic. Condensing them with aromatic aldehydes creates azomethine (Schiff base) linkers. These linkers often improve cell wall penetration in Gram-positive bacteria (S. aureus) and introduce auxiliary binding motifs.
Preparation: Dissolve 2-(Methylthio)pyrimidine-4,6-diamine (1.0 eq) in absolute ethanol (0.1 M concentration).
Activation: Add Glacial Acetic Acid (2-3 drops per mmol). Note: This protonates the aldehyde carbonyl, increasing electrophilicity.
Addition: Add the substituted aromatic aldehyde (2.1 eq for bis-substitution; 1.0 eq for mono-substitution).
Reflux: Heat to reflux (78°C) for 4–8 hours. Monitor via TLC (Mobile Phase: CHCl3:MeOH 9:1).
IPC (In-Process Control): Disappearance of the aldehyde spot and appearance of a fluorescent product spot.
Isolation: Cool to room temperature. Pour into ice-cold water.
Purification: Filter the precipitate. Recrystallize from Ethanol/DMF (1:1).
Mechanism:
Dehydration condensation where the amine lone pair attacks the carbonyl carbon, followed by proton transfer and water elimination.
Pathway B: Core Optimization via C2-Sulfonyl Displacement
Target: Binding affinity and metabolic stability.
Rationale:
The 2-SMe group is a poor leaving group. To introduce diverse amines (morpholines, piperazines) at the 2-position—critical for solubility and target engagement—we must first activate the sulfur. Oxidation to the sulfone (-SO2Me) creates a "super-electrophile" at C2, facilitating mild
Rationale:
The C5 position is electron-rich. Nitrosation at C5, followed by reduction, yields a 4,5,6-triamine. This intermediate condenses with 1,2-dicarbonyls to form pteridines, mimicking the Methotrexate pharmacophore.
Protocol 3: Nitrosation-Cyclization
Nitrosation: Dissolve diamine in dilute HCl. Add NaNO2 (aq) dropwise at 0–5°C. The 5-nitroso derivative precipitates as a colored solid.
Reduction: Suspend the nitroso compound in water. Add sodium dithionite (Na2S2O4) until the color fades (formation of 4,5,6-triamine).
Cyclization: Immediately add a 1,2-dicarbonyl compound (e.g., Glyoxal or Benzil) to the reaction mixture.
Reflux: Heat for 2 hours. The pyrazine ring closes to form the pteridine core.
Part 3: Visualization & Logic
The following diagram illustrates the divergent synthesis pathways from the core scaffold.
Figure 1: Divergent synthetic pathways for the functionalization of the 2-(Methylthio)pyrimidine-4,6-diamine scaffold.
Part 4: Data Presentation & Biological Context[1][3][4][5][6][7][8][9]
Antimicrobial Activity Profile (Representative Data)
Based on SAR trends for 2,4,6-substituted pyrimidines.[2][1]
Derivative Class
Target Organism
Primary Mechanism
Est. MIC Range (µg/mL)
Schiff Bases (4,6-bis)
S. aureus (Gram+)
Membrane Disruption
4 – 16
2-Amino Variants
E. coli (Gram-)
DHFR Inhibition
8 – 32
Fused Pteridines
C. albicans (Fungi)
Folate Antagonism
2 – 8
Experimental Validation (MIC Assay Protocol):
Inoculum: Prepare
CFU/mL bacterial suspension in Mueller-Hinton Broth.
Dosing: Dissolve synthesized compounds in DMSO. Serial dilute in 96-well plates.
Incubation: 37°C for 18–24 hours.
Readout: Determine Minimum Inhibitory Concentration (MIC) visually (turbidity) or via Resazurin dye (color change from blue to pink indicates growth).
References
Synthesis and antimicrobial evaluation of pyrimidin-2-amine analogues.
Source: PubMed / NIH
URL:[2][Link]
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (Validation of Sulfone displacement chemistry).
Source: ACS Publications
URL:[2][Link]
Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial Activities.
Source: Der Pharma Chemica
URL:[Link]
2-(Heptylthio)pyrimidine-4,6-diamine: Synthesis via S-alkylation.
Source: MDPI Molbank
URL:[Link][3][4]
Application Note: Analytical HPLC Method for 2-(Methylthio)pyrimidine-4,6-diamine
Executive Summary This application note details a robust, reverse-phase HPLC method for the quantification and impurity profiling of 2-(Methylthio)pyrimidine-4,6-diamine (CAS: 1005-39-6), a critical intermediate in the s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, reverse-phase HPLC method for the quantification and impurity profiling of 2-(Methylthio)pyrimidine-4,6-diamine (CAS: 1005-39-6), a critical intermediate in the synthesis of antiviral and anticancer therapeutics (e.g., Pagoclone analogues).
Unlike generic protocols, this guide addresses the specific physicochemical challenges of the analyte—specifically its basicity (predicted pKa ~5.15) and polarity. The method utilizes a pH-controlled mobile phase to ensure retention and peak symmetry, avoiding the common pitfalls of peak tailing associated with amino-pyrimidines.
Chemical Context & Properties[1][2][3][4][5][6][7][8][9][10]
Understanding the molecule is the first step in method design.
Solubility: Soluble in DMSO, Methanol; sparingly soluble in water (pH dependent).
pKa: ~5.15 (The pyrimidine ring nitrogens and exocyclic amines contribute to basicity).
Method Development Logic (Causality)
Challenge: At acidic pH (< 3.0), the molecule is fully protonated (ionized), leading to poor retention on standard C18 columns and potential elution in the void volume.
Solution: We employ a buffered mobile phase at pH 6.8 (Ammonium Acetate). At this pH, the molecule exists predominantly in its neutral form (pH > pKa), significantly increasing hydrophobic interaction with the stationary phase and ensuring adequate retention (
).
Column Choice: A "Base-Deactivated" (BDS) or modern hybrid-particle C18 column is selected to minimize secondary silanol interactions that cause tailing in amine-rich compounds.
Analytical Protocol
Instrumentation & Reagents
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with Diode Array Detector (DAD).
Reagents:
Acetonitrile (HPLC Grade).
Ammonium Acetate (Analytical Reagent).
Milli-Q Water (18.2 MΩ·cm).
Glacial Acetic Acid (for pH adjustment).
Chromatographic Conditions
Parameter
Specification
Rationale
Column
Phenomenex Kinetex C18 (4.6 x 150 mm, 5 µm) or Waters XBridge C18
End-capped packing prevents amine tailing.
Mobile Phase A
10 mM Ammonium Acetate (pH 6.8)
Maintains analyte neutrality for retention.
Mobile Phase B
Acetonitrile
Strong solvent for elution.
Flow Rate
1.0 mL/min
Standard flow for 4.6mm ID columns.
Column Temp
30°C
Improves mass transfer and reproducibility.
Injection Vol
10 µL
Standard loop volume.
Detection
UV at 254 nm (Bandwidth 4 nm)
for pyrimidine ring absorption.
Run Time
15 Minutes
Sufficient for impurity separation.
Gradient Program
A gradient is recommended to elute potential hydrophobic impurities (e.g., over-alkylated byproducts).
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Event
0.0
95
5
Equilibrate
8.0
60
40
Linear Gradient
10.0
10
90
Wash
12.0
10
90
Hold Wash
12.1
95
5
Re-equilibrate
15.0
95
5
End
Sample Preparation Workflow
Standard Preparation:
Weigh 10 mg of Reference Standard into a 50 mL volumetric flask.
Dissolve in 5 mL DMSO (to ensure complete solubility).
Dilute to volume with Mobile Phase A .
Final Concentration: 0.2 mg/mL.
Sample Preparation:
Weigh 10 mg of Sample (solid or crude intermediate).
Dissolve in 5 mL DMSO.
Sonicate for 5 minutes.
Dilute to 50 mL with Mobile Phase A.
Filter through a 0.22 µm PTFE syringe filter before injection.
Workflow Visualization
The following diagram illustrates the logical flow of the sample preparation and analysis, ensuring data integrity.
Figure 1: Sample Preparation and Analysis Workflow for 2-(Methylthio)pyrimidine-4,6-diamine.
System Suitability Testing (SST)
To ensure the "Trustworthiness" of the data, the following SST parameters must be met before analyzing unknown samples.
Parameter
Acceptance Criteria
Purpose
Retention Time (RT)
4.0 - 6.0 min (± 0.2 min)
Confirms method specificity.
Tailing Factor (T)
1.5
Ensures peak symmetry (critical for amines).
Theoretical Plates (N)
5000
Confirms column efficiency.
RSD (Area)
2.0% (n=5 injections)
Confirms system precision.
Troubleshooting & Expert Insights
Peak Tailing[12]
Symptom: Asymmetrical peaks with a long tail.
Cause: Interaction of the amine groups with residual silanols on the silica support.
Fix: Ensure the column is "End-capped." If tailing persists, add 0.1% Triethylamine (TEA) to the mobile phase or increase the buffer concentration to 20 mM.
Retention Time Drift
Symptom: Peak elutes earlier in subsequent runs.
Cause: Mobile phase pH shift (evaporation of ammonia) or column dewetting.
Fix: Prepare fresh buffer daily. Ensure the column is re-equilibrated for at least 3 minutes (or 5 column volumes) between gradient runs.
Behavior: Being more polar (thiol group vs. methylthio), this impurity will likely elute before the main peak (RT ~ 2-3 min).
Likely Contaminant:N-Methylated byproducts .
Behavior: If methylation occurs on the amine nitrogen rather than sulfur, these byproducts are often less polar and will elute after the main peak.
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 67432, 2,4-Diamino-6-chloropyrimidine (Related Structure). Retrieved from [Link]
MDPI. (2020). Synthesis of 2-(Heptylthio)pyrimidine-4,6-diamine.[4] Molecules.[5][4][6][7][8][9][10][11] Retrieved from [Link]
Application Notes and Protocols for the NMR Characterization of 2-(Methylthio)pyrimidine-4,6-diamine Derivatives
Introduction: The Pivotal Role of Pyrimidine Derivatives in Modern Drug Discovery Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecu...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pivotal Role of Pyrimidine Derivatives in Modern Drug Discovery
Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including nucleosides and a multitude of therapeutic agents.[1] Their derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 2-(methylthio)pyrimidine-4,6-diamine core, in particular, represents a privileged structure in the design of novel therapeutics. The precise and unambiguous structural characterization of these derivatives is paramount for understanding their structure-activity relationships (SAR) and for the advancement of new drug candidates.[3]
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of ¹H, ¹³C, and advanced 2D-NMR techniques for the characterization of 2-(methylthio)pyrimidine-4,6-diamine and its analogs. The protocols and insights provided herein are designed to ensure data integrity, facilitate accurate spectral interpretation, and streamline the characterization workflow.
Core Principles of NMR Analysis for 2-(Methylthio)pyrimidine-4,6-diamine Derivatives
A thorough understanding of the expected NMR spectral features of the 2-(methylthio)pyrimidine-4,6-diamine core is fundamental to accurate structural assignment. The electronic environment of each proton and carbon atom dictates its chemical shift (δ), while through-bond scalar couplings between neighboring protons give rise to characteristic splitting patterns (multiplicities).
¹H NMR Spectral Features:
Pyrimidine Ring Proton (H-5): This is typically the most deshielded proton on the pyrimidine ring, appearing as a singlet in the aromatic region of the spectrum. Its chemical shift is highly sensitive to the nature of substituents on the ring.
Amine Protons (NH₂): The protons of the two amino groups at the C-4 and C-6 positions are often observed as a broad singlet. Their chemical shift can be highly variable and is dependent on the solvent, concentration, and temperature. In some cases, these protons may exchange with deuterium in deuterated protic solvents (e.g., D₂O, CD₃OD), leading to a decrease or disappearance of their signal.
Methylthio Protons (S-CH₃): The three protons of the methylthio group will appear as a sharp singlet in the aliphatic region of the spectrum. Its chemical shift is a reliable indicator of the presence of this functional group.
¹³C NMR Spectral Features:
Pyrimidine Ring Carbons (C-2, C-4, C-5, C-6): The chemical shifts of the pyrimidine ring carbons are characteristic of their electronic environment. The carbon bearing the methylthio group (C-2) and the carbons attached to the amino groups (C-4 and C-6) are typically found at the downfield end of the spectrum. The C-5 carbon, bonded to a proton, will appear further upfield.
Methylthio Carbon (S-CH₃): The carbon of the methylthio group will resonate in the aliphatic region of the ¹³C NMR spectrum.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation. The following protocol outlines the steps for preparing a high-quality NMR sample of a 2-(methylthio)pyrimidine-4,6-diamine derivative.
Materials:
2-(Methylthio)pyrimidine-4,6-diamine derivative (5-10 mg for ¹H NMR, 20-30 mg for ¹³C NMR)
Pasteur pipettes and cotton wool or a syringe filter
Vortex mixer
Procedure:
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble.[6] For polar compounds like 2-(methylthio)pyrimidine-4,6-diamine derivatives, DMSO-d₆ is often a suitable choice.[6]
Sample Weighing: Accurately weigh the desired amount of the compound into a clean, dry glass vial.[7]
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[8]
Mixing: Gently vortex the vial to ensure complete dissolution of the sample.[7]
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution. This can be achieved by passing the solution through a small plug of cotton wool at the bottom of a Pasteur pipette directly into the NMR tube.[7][8]
Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, dry NMR tube to a height of approximately 4-5 cm.[7][8]
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: NMR Data Acquisition
The following are general parameters for acquiring high-quality 1D and 2D NMR spectra on a standard 400 or 500 MHz NMR spectrometer. These parameters may need to be optimized for specific instruments and samples.
1D ¹H NMR Acquisition:
Parameter
Recommended Value
Spectrometer Frequency
400 or 500 MHz
Pulse Program
Standard single-pulse
Number of Scans
16-64 (depending on concentration)
Relaxation Delay
1-2 seconds
Acquisition Time
2-4 seconds
Spectral Width
12-16 ppm
1D ¹³C NMR Acquisition:
Parameter
Recommended Value
Spectrometer Frequency
100 or 125 MHz
Pulse Program
Proton-decoupled single-pulse
Number of Scans
1024-4096 (or more)
Relaxation Delay
2 seconds
Acquisition Time
1-2 seconds
Spectral Width
200-240 ppm
2D NMR Acquisition (COSY, HSQC, HMBC):
For unambiguous assignment of all proton and carbon signals, the acquisition of 2D NMR spectra is highly recommended.[9]
COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, which is particularly useful for identifying adjacent protons.[10]
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular structure.[2]
Standard pulse programs available on the spectrometer software should be utilized for these experiments. The number of scans and other parameters will need to be adjusted based on the sample concentration.
Data Presentation and Spectral Interpretation
The following tables provide expected ¹H and ¹³C NMR chemical shifts for the parent compound, 2-(methylthio)pyrimidine-4,6-diamine, based on the analysis of structurally similar compounds and known substituent effects.[2][12]
Table 1: Predicted ¹H NMR Data for 2-(Methylthio)pyrimidine-4,6-diamine in DMSO-d₆
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
H-5 (pyrimidine ring)
~5.2
s
1H
NH₂ (amino groups)
~6.5 (broad)
s
4H
S-CH₃ (methylthio)
~2.4
s
3H
Table 2: Predicted ¹³C NMR Data for 2-(Methylthio)pyrimidine-4,6-diamine in DMSO-d₆
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
C-2
~170
C-4, C-6
~164
C-5
~80
S-CH₃
~14
Note: The chemical shifts of the NH₂ protons can be highly variable and may be influenced by factors such as concentration and temperature.
Visualization of the NMR Characterization Workflow
The following diagram illustrates the logical workflow for the complete NMR characterization of a 2-(methylthio)pyrimidine-4,6-diamine derivative.
Caption: Workflow for NMR characterization.
Trustworthiness and Self-Validation
The protocols described in this application note are designed to be self-validating. The combination of 1D and 2D NMR experiments provides a multi-faceted approach to structure elucidation.
Consistency Check: The number of signals in the ¹H and ¹³C NMR spectra should be consistent with the number of unique protons and carbons in the proposed structure.
Cross-Verification with 2D NMR: The assignments made from the 1D spectra should be unequivocally confirmed by the correlations observed in the 2D spectra. For instance, an HSQC experiment will directly link a proton signal to its attached carbon signal, leaving no room for ambiguity. HMBC correlations will further validate the connectivity of the molecular fragments.
Comparison with Analogous Structures: The observed chemical shifts should be in good agreement with those reported for structurally similar compounds in the literature, taking into account the electronic effects of different substituents.[12]
By following these protocols and principles of data interpretation, researchers can have high confidence in the structural assignments of their 2-(methylthio)pyrimidine-4,6-diamine derivatives.
References
Bruker. (n.d.). NMR Spectrometers. Retrieved from [Link]
Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
Elgemeie, G. H., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. Retrieved from [Link]
Chemsrc. (2025). 2-(methylthio)pyrimidine-4,6-diol. Retrieved from [Link]
University of Wisconsin. (n.d.). NMR Sample Preparation. Retrieved from [Link]
Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15(12), 1357-1360.
UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]
MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
University of Reading. (n.d.). NMR Sample Preparation. Retrieved from [Link]
J&K Scientific. (n.d.). 2-(Methylthio)pyrimidine-4,6-diamine. Retrieved from [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
MDPI. (2019). 2-(Heptylthio)pyrimidine-4,6-diamine. Retrieved from [Link]
Davoren, E., & Mason, S. (2023). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols, 4(2), 102181.
University of Toronto. (n.d.). NMR Sample Preparation. Retrieved from [Link]
ChemBK. (n.d.). 2-(methylthio)pyrimidine-4,6-diamine. Retrieved from [Link]
National Institutes of Health. (n.d.). NMR methods for the analysis of mixtures. Retrieved from [Link]
application of 2-(Methylthio)pyrimidine-4,6-diamine in agricultural chemistry
Application Note: 2-(Methylthio)pyrimidine-4,6-diamine in Agricultural Chemistry Part 1: Executive Summary & Chemical Profile 2-(Methylthio)pyrimidine-4,6-diamine (CAS 1005-39-6) is a high-value heterocyclic intermediate...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 2-(Methylthio)pyrimidine-4,6-diamine in Agricultural Chemistry
Part 1: Executive Summary & Chemical Profile
2-(Methylthio)pyrimidine-4,6-diamine (CAS 1005-39-6) is a high-value heterocyclic intermediate used primarily in the synthesis of fused pyrimidine herbicides and fungicides. Unlike its di-methoxy analog (used for bispyribac-sodium), the diamine variant serves as a critical nucleophilic scaffold for constructing [1,2,4]triazolo[1,5-c]pyrimidines and pyrido[2,3-d]pyrimidines .
Its utility stems from its dual-reactivity profile :
Bis-nucleophilic character: The 4,6-amino groups allow for cyclization with 1,2- or 1,3-electrophiles to form fused ring systems.
Electrophilic "Handle": The 2-methylthio group is a latent leaving group. Upon oxidation to a sulfone/sulfoxide, it can be displaced by amines or alkoxides to introduce selectivity-conferring side chains (e.g., for ALS or DHFR inhibition).[1]
Chemical Profile
Property
Specification
CAS Number
1005-39-6
IUPAC Name
2-(methylsulfanyl)pyrimidine-4,6-diamine
Molecular Formula
C₅H₈N₄S
Molecular Weight
156.21 g/mol
Appearance
White to pale yellow crystalline powder
Solubility
Soluble in DMSO, DMF; sparingly soluble in water/ethanol
Melting Point
187–191 °C
Key Hazard
Irritant (H315, H319); handle with standard PPE.[2][3]
Part 2: Mechanism of Action & Applications
Precursor for Triazolopyrimidine Sulfonamide Herbicides[1][4]
Application: The diamine scaffold is cyclized to form the triazolopyrimidine core. The resulting sulfonamides block the biosynthesis of branched-chain amino acids (valine, leucine, isoleucine) in weeds.[1]
Advantage: This scaffold offers different resistance profiles compared to traditional sulfonylureas.
Precursor for Pyrido[2,3-d]pyrimidines
Mechanism: Protoporphyrinogen Oxidase (PPO) Inhibition or Dihydrofolate Reductase (DHFR) Inhibition.
Application: Reaction with 1,3-dielectrophiles (e.g., malonaldehyde equivalents) yields pyrido[2,3-d]pyrimidines. These fused systems are potent broad-spectrum herbicides and fungicides.
Plant Growth Regulation
Mechanism: S-alkylation of the precursor (4,6-diamino-2-mercaptopyrimidine) creates thioether derivatives that exhibit auxin-like plant growth-stimulating activity.
Part 3: Experimental Protocols
Protocol A: Scalable Synthesis of 2-(Methylthio)pyrimidine-4,6-diamine
Rationale: This "one-pot" two-step sequence avoids the isolation of the foul-smelling mercapto intermediate where possible.
Protocol C: Functionalization via Methylthio Displacement
Rationale: To tune biological activity (e.g., crop selectivity), the methylthio group is oxidized to a sulfone (a better leaving group) and displaced by specific amines.[1]
Methodology:
Oxidation: Dissolve the pyrimidine substrate in acetic acid. Add m-CPBA (2.2 eq) or H₂O₂/Na₂WO₄ at 0 °C. Stir at RT until the sulfone is formed (monitored by LC-MS).
Displacement: Dissolve the sulfone intermediate in dioxane or DMSO.
Add the nucleophile (e.g., 2,6-difluoroaniline for herbicide specificity) (1.2 eq) and a base (K₂CO₃).
Heat at 80–100 °C for 4–12 hours.
Isolate via extraction and flash chromatography.
Part 4: Visualizing the Workflow
The following diagram illustrates the central role of 2-(Methylthio)pyrimidine-4,6-diamine in generating diverse agrochemical classes.
Caption: Synthetic divergence from the diamine scaffold to major herbicide classes and lead optimization pathways.
Part 5: References
Synthesis of 4,6-diamino-2-(methylthio)pyrimidine:
Synthesis of Pyrimidine Derivatives from Malononitrile and Thiourea:
Source: ResearchGate / Letters in Organic Chemistry. "Synthesis of Pyrimidine Derivatives from Three-Component Reaction of Malononitrile, Aldehydes and Thiourea".
The Diaminopyrimidine Scaffold: A Versatile Building Block for Advanced Functional Materials
Introduction: The Strategic Importance of the Diaminopyrimidine Core The pyrimidine ring system, particularly when functionalized with amino and thioether or thiol groups, represents a class of exceptionally versatile bu...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the Diaminopyrimidine Core
The pyrimidine ring system, particularly when functionalized with amino and thioether or thiol groups, represents a class of exceptionally versatile building blocks in material science. These molecules offer a unique combination of properties: the nitrogen-rich aromatic core provides thermal stability and defined coordination geometries, while the exocyclic functional groups (amines and sulfur moieties) serve as powerful coordination sites for constructing extended, porous networks.
This guide focuses on the application of the 2-(Methylthio)pyrimidine-4,6-diamine scaffold and its closely related, and often synthetically interchangeable, analogue, 4,6-diamino-2-pyrimidinethiol. While distinct molecules, they share a common structural heart. The methylthio group can be considered a protected version of the thiol, with the latter being the reactive species that directly coordinates to metal centers in the synthesis of advanced materials. It is the deprotonated thiol and the amino groups that act as the multidentate linkers essential for forming robust, crystalline structures like Metal-Organic Frameworks (MOFs).
The strategic placement of two amino groups and a sulfur-based coordinating site on the pyrimidine ring allows this linker to bridge multiple metal centers, creating porous, three-dimensional structures. The resulting materials, particularly MOFs, exhibit high surface areas and tunable pore environments, making them prime candidates for applications ranging from catalysis to environmental remediation and biomedicine.[1][2][3] This document provides a detailed exploration of their use, focusing on the synthesis and application of pyrimidine-based MOFs.
Application I: Synthesis of Multifunctional Metal-Organic Frameworks (MOFs)
The primary application of the diaminopyrimidine scaffold in material science is its use as an organic linker to construct MOFs. These crystalline porous polymers are formed by the self-assembly of metal ions or clusters with organic ligands.[4] The choice of a linker like 4,6-diamino-2-pyrimidinethiol is deliberate; its geometry and multiple coordination points dictate the topology, porosity, and ultimate function of the resulting framework.
Scientific Rationale: Why 4,6-Diamino-2-pyrimidinethiol is an Effective MOF Linker
The efficacy of this linker stems from its specific molecular architecture:
Multidentate Coordination: The molecule possesses multiple coordination sites—the two amino groups and the thiol group. This allows it to bind to multiple metal ions simultaneously, a prerequisite for forming a stable, extended 3D network.
Hard-Soft Acid-Base (HSAB) Principle: The presence of both "hard" nitrogen donors (from the amino groups) and a "soft" sulfur donor (from the thiol) allows for selective bonding with a variety of metal ions. For instance, cobalt and zinc ions can effectively coordinate with these sites to form stable frameworks.[1][3]
Structural Rigidity and Defined Geometry: The pyrimidine ring is a rigid aromatic structure. This rigidity is crucial for creating predictable and well-ordered porous materials, as it prevents the framework from collapsing upon removal of solvent molecules during activation.
Tunable Functionality: The uncoordinated amine groups within the MOF pores can serve as active sites for catalysis or for enhancing the selective adsorption of molecules like CO2. Furthermore, the inherent biological activity of pyrimidine derivatives can be imparted to the final material, leading to applications like antibacterial MOFs.[1][3]
A prominent example is the synthesis of Zinc- and Cobalt-based MOFs using 4,6-diamino-2-pyrimidinethiol, which yields materials with significant antibacterial, antibiofilm, and antioxidant properties.[1][2][3]
Experimental Protocol: Solvothermal Synthesis of a Cobalt-Diaminopyrimidine MOF (Co-DAT-MOF)
This protocol is adapted from methodologies described for the synthesis of cobalt-based MOFs using 4,6-diamino-2-thiopyrimidine (a common synonym for 4,6-diamino-2-pyrimidinethiol).[5]
Objective: To synthesize a crystalline, porous cobalt-organic framework using a solvothermal method.
Teflon-lined stainless-steel autoclave (e.g., 50 mL capacity)
Ultrasonic bath
Laboratory oven
Centrifuge
Vacuum drying oven
Workflow Diagram: Solvothermal MOF Synthesis
Caption: Workflow for the solvothermal synthesis of Co-DAT-MOF.
Step-by-Step Procedure:
Preparation of the Precursor Solution:
In a suitable glass vessel, combine 1 mmol of 4,6-diamino-2-pyrimidinethiol and 1 mmol of Co(NO₃)₂·6H₂O.
Add 20 mL of DMF and 5 mL of deionized H₂O to the solids.
Causality Note: DMF is a high-boiling point polar aprotic solvent that effectively dissolves the organic linker and metal salt, facilitating their interaction. Water can act as a modulator in MOF synthesis, influencing crystal nucleation and growth.
Homogenization:
Place the vessel containing the mixture into an ultrasonic bath.
Sonicate at room temperature for 20 minutes (at a power of ~100 W) to ensure the complete dissolution and uniform mixing of the reagents.
Causality Note: Ultrasonication provides the energy to break down agglomerates and create a highly homogeneous solution, which is critical for forming uniform, high-quality crystals.
Solvothermal Reaction:
Transfer the homogenized solution into a Teflon-lined stainless-steel autoclave.
Seal the autoclave securely.
Place the autoclave in a programmable laboratory oven and heat it to 160 °C for 15 hours.
Causality Note: The high temperature and pressure conditions of the solvothermal method provide the necessary activation energy for the coordination reaction and promote the growth of highly crystalline MOF material.
Product Isolation and Purification:
After 15 hours, turn off the oven and allow the autoclave to cool down naturally to room temperature. Do not attempt to open the autoclave while it is hot.
Once cooled, open the autoclave and collect the solid precipitate.
Wash the collected solid thoroughly with ethyl acetate. This can be done by resuspending the solid in the solvent and separating it via centrifugation, repeating the process several times.
Causality Note: Washing with a solvent like ethyl acetate is crucial to remove any unreacted starting materials, residual DMF, and other impurities trapped within the pores of the MOF.
Activation:
Dry the purified precipitate in a vacuum oven at 60 °C to remove the wash solvent.
The resulting powder is the activated Co-DAT-MOF, ready for characterization and application studies.
Table 1: Summary of Co-DAT-MOF Synthesis Parameters
Parameter
Value
Reference
Organic Linker
4,6-Diamino-2-pyrimidinethiol
Metal Source
Co(NO₃)₂·6H₂O
Linker:Metal Ratio
1:1 (mmol)
Solvent System
DMF / H₂O (4:1 v/v)
Pre-treatment
Ultrasonication (20 min, 100 W)
Reaction Temperature
160 °C
Reaction Time
15 hours
| Synthesis Method | Solvothermal | |
Application II: Characterization and Performance of Pyrimidine-Based MOFs
Once synthesized, the material must be thoroughly characterized to confirm its structure, porosity, and stability. These properties are directly linked to its performance in various applications.
Standard Characterization Techniques:
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF.
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination between the metal ions and the organic linker by observing shifts in the vibrational frequencies of the functional groups (e.g., N-H and C=N).
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the temperature at which the framework begins to decompose.
Scanning Electron Microscopy (SEM): To visualize the morphology and particle size of the MOF crystals.
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore volume of the material, which are critical indicators of its capacity for gas storage or catalysis.
X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition and oxidation states of the elements on the surface of the MOF.
The characterization of Zn- and Co-MOFs synthesized from 4,6-diamino-2-pyrimidinethiol has demonstrated their porous nature and high surface-to-volume ratio.[1][3]
Application III: Functional Applications in Catalysis and Biomedicine
The unique properties of these pyrimidine-based MOFs make them highly effective in specialized applications.
Heterogeneous Catalysis
The Co-DAT-MOF has been successfully employed as a reusable, heterogeneous catalyst for multicomponent reactions in organic synthesis.[5] The Lewis acidic cobalt centers and the basic amino groups within the framework can act synergistically to catalyze complex organic transformations.
Logical Diagram: Catalytic Application of Co-DAT-MOF
Caption: Logical flow of the Co-DAT-MOF's role as a heterogeneous catalyst.
Antibacterial and Antioxidant Materials
MOFs synthesized with 4,6-diamino-2-pyrimidinethiol and zinc or cobalt have shown potent antibacterial, antibiofilm, and antioxidant activities.[1][3]
Mechanism of Action: The antibacterial effect is believed to arise from a combination of factors. The high surface area ensures maximum contact with bacteria. The release of metal ions and the generation of reactive oxygen species (ROS) can lead to lipid peroxidation and damage to the bacterial cell membrane, ultimately causing cell death.[1][3]
Advantages: Zn-MOFs are noted for their high antibacterial efficacy due to their porous nature, while Co-MOFs exhibit strong antioxidant capacity related to the redox properties of cobalt.[1][3] This multifunctionality makes them promising for applications in coatings for medical devices, wound dressings, or as additives to prevent biofouling.
Conclusion and Future Outlook
The 2-(Methylthio)pyrimidine-4,6-diamine scaffold, primarily through its thiol analogue, is a highly valuable and strategic building block in material science. Its ability to form robust, porous, and highly functional Metal-Organic Frameworks has been clearly demonstrated. The resulting materials are not merely inert structures but possess intrinsic catalytic, antibacterial, and antioxidant properties. Future research may explore the direct use of 2-(Methylthio)pyrimidine-4,6-diamine in MOF synthesis, potentially through in-situ demethylation, or in the creation of other advanced materials like Covalent Organic Frameworks (COFs), where its diamine functionality could be leveraged to form imine or amide linkages. The continued exploration of this versatile pyrimidine core promises to yield novel materials with tailored properties for addressing challenges in catalysis, environmental science, and medicine.
References
Hamarawf, R. O., et al. (2024). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. RSC Advances. Available at: [Link]
Hamarawf, R. O., et al. (2024). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. National Institutes of Health (NIH). Available at: [Link]
Ulster University. (2024). Synthesis and Characterization of MOF‐Derived Structures: Recent Advances and Future Perspectives. Available at: [Link]
Hamarawf, R. O., et al. (2024). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. RSC Publishing. Available at: [Link]
Patil, S. L., et al. (2012). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. National Institutes of Health (NIH). Available at: [Link]
Hamarawf, R. O., et al. (2024). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. National Institutes of Health (NIH). Available at: [Link]
Voskressensky, L. G., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. Available at: [Link]
University of North Texas. (n.d.). Synthesis and characterization of Al@MOF materials. Available at: [Link]
University of Turin. (n.d.). Design and characterization of MOFs (Metal Organic Frameworks) for innovative applications. IRIS-AperTO. Available at: [Link]
Ghorbani-Vaghei, A., et al. (2023). 4,6-Diamino-2-thiopyrimidine-based Cobalt Metal Organic Framework (Co-DAT‐MOF): green, efficient, novel and reusable nanocatalyst for synthesis of multicomponent reactions. ResearchGate. Available at: [Link]
Ghorbani-Vaghei, A., et al. (2023). 4,6-Diamino-2-thiopyrimidine-based Cobalt Metal Organic Framework (Co-DAT‐MOF): green, efficient, novel and reusable nanocatalyst for synthesis of multicomponent reactions. National Institutes of Health (NIH). Available at: [Link]
Aisyah, S., et al. (2020). 2-(Heptylthio)pyrimidine-4,6-diamine. MDPI. Available at: [Link]
Li, H., et al. (2018). Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. PubMed. Available at: [Link]
J&K Scientific. (n.d.). 2-(Methylthio)pyrimidine-4,6-diamine. Available at: [Link]
protocols.io. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). Available at: [Link]
MDPI. (n.d.). Covalent Organic Frameworks: Synthesis, Properties and Applications—An Overview. Available at: [Link]
Birmingham City University. (n.d.). Covalent organic frameworks: a review of synthesis methods, properties and applications for per‐ and poly‐fluoroalkyl substances removal. BCU Open Access Repository. Available at: [Link]
ResearchGate. (2024). (PDF) Covalent Organic Frameworks and 2D Materials Hybrids: Synthesis Strategies, Properties Enhancements, and Future Directions. Available at: [Link]
RSC Publishing. (n.d.). Porous organic polymers incorporating BODIPY moieties for efficient removal of organic dyes from aqueous solutions. Available at: [Link]
Wikipedia. (n.d.). Metal–organic framework. Available at: [Link]
Technical Support Center: Purification of 2-(Methylthio)pyrimidine-4,6-diamine
Core Directive: The "Why" and "How" As Senior Application Scientists, we often see researchers struggle with aminopyrimidines not because the chemistry is difficult, but because the physical properties (solubility window...
Author: BenchChem Technical Support Team. Date: February 2026
Core Directive: The "Why" and "How"
As Senior Application Scientists, we often see researchers struggle with aminopyrimidines not because the chemistry is difficult, but because the physical properties (solubility windows) are unforgiving.
2-(Methylthio)pyrimidine-4,6-diamine presents a specific challenge: it possesses a lipophilic thioether tail and a polar, hydrogen-bonding di-amine head. This "amphiphilic-like" nature means it can easily "oil out" (liquid-liquid phase separation) rather than crystallize if the solvent polarity is not perfectly tuned.
Our recommended protocol utilizes a Binary Solvent System (Ethanol/Water) . This method leverages the high solubility of the compound in hot ethanol and its sharp solubility drop in water/cool ethanol mixtures to maximize recovery while rejecting polar impurities (like unreacted thiourea or salts) into the aqueous mother liquor.
Standard Operating Procedure (SOP)
Target Purity: >98% (HPLC) | Target Melting Point: 189–193 °C
Step
Action
Critical Technical Insight
1. Dissolution
Suspend crude solid in absolute Ethanol (5-7 mL per gram) . Heat to reflux (approx. 78°C).
Do not use water yet. We must ensure the lipophilic thio-ether moiety is fully solvated first.
2. Clarification
If insolubles remain at reflux, perform a hot filtration through a pre-warmed sintered glass funnel.
Insolubles are likely inorganic salts (NaCl/Na₂SO₄) from the synthesis workup or polymerized byproducts.
3. Nucleation Setup
While maintaining gentle boiling, add hot Deionized Water dropwise until a persistent slight turbidity (cloudiness) appears.
Stop immediately upon turbidity. This is the saturation point. Adding too much water causes "oiling out" rather than crystallization.
4. Re-solvation
Add 1-2 mL of hot Ethanol to clear the turbidity.
We want a clear, supersaturated solution before cooling begins to ensure controlled crystal growth.
5. Controlled Cooling
Remove heat. Allow flask to cool to RT on a cork ring (insulation). Then move to 4°C.
Do not shock cool in ice immediately. Rapid cooling traps solvent and impurities inside the crystal lattice.
6. Isolation
Filter cold.[1] Wash cake with cold 1:1 EtOH/Water .
The wash solvent must be cold to prevent redissolving the product.
7. Drying
Vacuum dry at 45-50°C for 6-12 hours.
Crucial: Amines are hygroscopic. Ensure water is removed to prevent melting point depression.
Decision Logic & Workflow
The following diagram illustrates the decision-making process during purification. Use this to navigate deviations in your crude material's behavior.[2]
Figure 1: Recrystallization Logic Flow. Note the critical loop for handling "oiling out" phenomena.
Troubleshooting Matrix (FAQs)
Category A: Purity & Appearance[3]
Q: My crystals are pink or reddish-brown instead of yellow/white. Is this a failure?
Diagnosis: This indicates oxidation of the amine groups or trace transition metal contamination. Amino-pyrimidines are electron-rich and susceptible to air oxidation.
Corrective Action:
Redissolve the crystals in hot Ethanol.
Add Activated Carbon (5-10 wt%) .
Stir at reflux for 15 minutes.
Perform a hot filtration through Celite to remove the carbon.
Validation: A clean product should be pale yellow to off-white.
Q: The melting point is broad (e.g., 175–185°C) instead of sharp (189–193°C).
Diagnosis: This is a classic sign of Solvent Inclusion or Isomer Contamination .
Solvent Inclusion: Water or Ethanol is trapped in the lattice.
Isomer: The 4,5-diamine isomer (if nitrosation methods were used) or unmethylated thiol.
Corrective Action:
Dry Harder: Grind the sample into a fine powder and dry under high vacuum (<10 mbar) at 50°C overnight.
TLC Check: Run TLC (9:1 DCM:Methanol). If a second spot exists, recrystallize again.
Category B: Yield & Physical State
Q: Upon adding water, the product separated as a sticky oil on the bottom.
Diagnosis: "Oiling Out."[2] This happens when the solution becomes supersaturated at a temperature above the melting point of the solvated crystal form, or the solvent mixture is too polar too quickly.
Corrective Action:
Reheat the mixture until the oil redissolves (the solution becomes clear).
Add a small amount of Ethanol (increase the lipophilic solvent ratio).
Allow to cool very slowly (wrap flask in foil/towel).
Seed Crystal: If available, add a tiny crystal of pure product when the solution is warm (approx 40-50°C).
Q: I have very low recovery (<40%).
Diagnosis: The Mother Liquor is holding your product. The Ethanol:Water ratio might be too high (too much ethanol).
Corrective Action:
Concentrate the mother liquor by rotary evaporation to half volume.
Cool to 0°C. A second crop of crystals will form.
Warning: The second crop is usually less pure. Keep separate from the first crop.
Advanced Impurity Profiling
Understanding what you are removing is key to validating the process.
Figure 2: Impurity Fate Mapping. This demonstrates how specific process steps target specific contaminants.
Validation Standards
Do not assume success. Verify it.
Melting Point: The gold standard for this compound.
Look for the S-Methyl singlet around δ 2.4-2.5 ppm .
Look for the C-H singlet at the 5-position (pyrimidine ring) around δ 5.3-5.5 ppm .
Broad singlets for NH₂ groups.
References
Thermo Scientific Chemicals. 4,6-Diamino-2-(methylthio)pyrimidine, 97% Product Specification. (Accessed 2025).[3][7] Link
Organic Syntheses. 2-Mercaptopyrimidine (Precursor Purification Methodology). Coll. Vol. 5, p.703 (1973); Vol. 42, p.81 (1962). (Provides the foundational Ethanol/Water purification logic for this class of compounds). Link
ChemBK. 2-(Methylthio)pyrimidine-4,6-diamine Physical Properties & Safety Data. (Accessed 2025).[3][7] Link
National Center for Biotechnology Information. PubChem Compound Summary for CID 70889, 4,6-Diamino-2-(methylthio)pyrimidine.Link
The Core Issue:
Researchers frequently encounter difficulty dissolving 2-(Methylthio)pyrimidine-4,6-diamine (MTPD) because of its high crystal lattice energy. The molecule features a planar pyrimidine ring with two amino groups (
) capable of forming an extensive intermolecular hydrogen-bonding network. This results in a high melting point (186–193°C) and poor solubility in common low-boiling organic solvents like dichloromethane (DCM) or diethyl ether.
The Solution Strategy:
Successful dissolution requires overcoming these intermolecular forces using:
High Dielectric Constant Solvents: To disrupt electrostatic interactions (e.g., DMSO, DMF).
Protonation: Utilizing the basicity of the pyrimidine nitrogens (pKa ~5.15) to create soluble salts.
Thermal Energy: Heating is often mandatory to break the lattice structure in protic solvents like ethanol.
Solvent Selection Matrix
Use this table to select the appropriate solvent based on your experimental intent.
Recrystallization, suspension reactions. Poor solubility at RT.
Acidic Media
Acetic Acid / Dilute HCl
High
Protonation leads to instant dissolution. Useful for aqueous workups.
Chlorinated
DCM / Chloroform
Very Low
Not recommended for dissolution. Useful only as anti-solvents.
Non-Polar
Hexane / Toluene
Insoluble
Used to precipitate the product (anti-solvents).
Critical Workflows & Protocols
Workflow A: Dissolution for Analytical (NMR/HPLC)
Issue: Sample preparation results in cloudy suspensions, leading to poor baselines or capillary clogging.
Protocol:
Solvent Choice: Use DMSO-d6 for NMR. For HPLC, dissolve in DMSO first, then dilute with the mobile phase.
The "Spike" Method: If using methanol/water for HPLC:
Dissolve 1 mg MTPD in 50 µL DMSO.
Vortex for 30 seconds (ensure total clarity).
Slowly add 950 µL of the mobile phase while vortexing.
Why? This prevents the "crashing out" effect observed when solid is added directly to weak solvents.
Workflow B: Recrystallization (Purification)
Issue: The compound oils out or precipitates as an amorphous powder rather than crystals.
The Theory:
MTPD requires a "Solvent/Anti-Solvent" approach. Single-solvent recrystallization (e.g., boiling ethanol) often fails because the solubility differential between boiling and freezing points is insufficient.
Step-by-Step Protocol:
Dissolution: Suspend crude MTPD in DMF (Minimum volume, approx. 5 mL per gram). Heat to 60–70°C until fully dissolved.
Filtration: Filter hot (if necessary) to remove insoluble mechanical impurities.
Anti-Solvent Addition:
Remove heat.
Slowly add Ethanol or Water dropwise to the hot DMF solution until a faint, persistent turbidity appears.
Ratio: Typically 1:2 (DMF:Ethanol).
Nucleation: Re-heat slightly to clear the turbidity, then allow the vessel to cool to room temperature slowly (wrap flask in foil/towel to insulate).
Crystallization: Cool to 4°C. Collect crystals via vacuum filtration.
Visualizing the Solubility Logic
The following diagram illustrates the decision process for handling MTPD based on your specific application.
Caption: Decision tree for solvent selection based on experimental intent. Green nodes indicate optimal solvent systems.
Frequently Asked Questions (FAQ)
Q1: Can I use water as a solvent for biological assays?A: No, MTPD has poor water solubility at neutral pH.
Correct Method: Prepare a 100 mM stock solution in DMSO . Dilute this stock into your aqueous assay buffer. Ensure the final DMSO concentration remains <1% (or as tolerated by your assay) to prevent precipitation.
Q2: I see a "tan solid" remaining after trying to dissolve it in Ethanol. What is this?A: This is likely undissolved MTPD due to saturation. MTPD is only sparingly soluble in ethanol at room temperature.
Troubleshooting:
Heat the ethanol to reflux.
If it still does not dissolve, add small amounts of DMF (5-10% v/v) as a co-solvent.
Note: Ensure the solid is not an inorganic salt (NaCl/KCl) left over from a previous synthesis step. Inorganic salts will not dissolve in ethanol/DMF.
Q3: Can I use acid to dissolve it?A: Yes, but with a caveat.
Adding dilute HCl or Acetic Acid will protonate the amino groups, drastically increasing water solubility.
Warning: If your downstream application involves base-sensitive reagents or requires the free base form (e.g., nucleophilic attack), you must neutralize the solution later, which will cause the MTPD to precipitate immediately.
Q4: Is MTPD sensitive to oxidation?A: Yes. The methylthio (-SMe) group can be oxidized to a sulfoxide (-SOMe) or sulfone (-SO₂Me) by strong oxidants (e.g., mCPBA, H₂O₂).
Storage: Store the solid in a dark, dry place. When in solution (especially DMSO), avoid prolonged exposure to air and light to prevent slow oxidation.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73809, 4,6-Diamino-2-(methylthio)pyrimidine. Retrieved from [Link]
Miyazaki, T., et al. (2025). Synthesis of 2-(Heptylthio)pyrimidine-4,6-diamine via S-alkylation. Molbank, 2025(1), M1965.[2] (Demonstrates DMF usage for S-alkylation). Retrieved from [Link][2][3][4]
Welcome to the Green Chemistry Technical Support Hub. You are likely here because the traditional synthesis route—involving the condensation of thiourea with malononitrile followed by methylation with Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) —is no longer viable due to toxicity concerns, waste disposal costs (high E-factor), or regulatory pressure.
This guide provides validated, greener alternatives focusing on Dimethyl Carbonate (DMC) as a methylating agent and Aqueous/Solvent-Free protocols for ring formation.
Objective: Synthesize the precursor 4,6-diamino-2-mercaptopyrimidine (DAMP) without using DMF or DMSO.
The Protocol
The condensation of thiourea and malononitrile is traditionally performed in ethanol with sodium ethoxide. The greener alternative utilizes water as the solvent with a weak base, exploiting the "hydrophobic effect" to drive the reaction.
Addition: Add malononitrile slowly to the stirred solution.
Base Catalysis: Add
(0.1 eq).
Reflux: Heat to reflux (100°C) for 3–5 hours. The solution will initially be clear and then become turbid as the hydrophobic product forms.
Precipitation (Critical Step): Cool to room temperature. The thiolate salt may remain soluble. Acidify carefully with dilute acetic acid to pH 5–6 to protonate the thiol and maximize precipitation.
Filtration: Filter the white/pale yellow solid and wash with cold water.
Diagram: Aqueous Cyclization Logic
Caption: Workflow for the aqueous synthesis of the DAMP intermediate, highlighting the critical turbidity check.
Module 2: Dimethyl Carbonate (DMC) Methylation
Objective: S-methylation of DAMP using Dimethyl Carbonate (DMC).
Why DMC? DMC is non-toxic, biodegradable, and acts as both solvent and reagent. It replaces highly toxic MeI and carcinogenic DMS.
The Mechanism: Hard-Soft Acid-Base (HSAB)
DMC is an ambident electrophile.
T < 90°C: It attacks at the carbonyl carbon (Carboxylation).
T > 120°C: It attacks at the methyl carbon (Methylation).
Requirement: You must run this reaction in a pressurized vessel (autoclave) or a high-boiling co-solvent system to achieve the necessary temperature for methylation.
The Protocol (Autoclave Method)
Reagents:
4,6-diamino-2-mercaptopyrimidine (Intermediate from Module 1)
Dimethyl Carbonate (Excess, acts as solvent/reagent)
Catalyst: DABCO (1,4-diazabicyclo[2.2.2]octane) or TBAB (Phase Transfer Catalyst)
generation. Ensure headspace is sufficient (fill volume < 60%).
Duration: Stir for 6–8 hours.
Workup: Cool to room temperature. Vent
carefully.
Isolation: Distill off excess DMC (recyclable). Wash the residue with water to remove inorganic salts. Recrystallize from ethanol/water.
Diagram: DMC Methylation Pathway[4]
Caption: Temperature dependence of Dimethyl Carbonate reactivity. High temperature is mandatory for methylation.
Module 3: Troubleshooting and FAQs
Q1: My yield is low (<40%) using the DMC method. What is wrong?
Diagnosis: The temperature was likely too low.
Fix: DMC boils at 90°C. If you refluxed at atmospheric pressure, you only reached 90°C. At this temperature, DMC acts primarily as a carbonylating agent or is inert toward the sulfur.
Action: You must use an autoclave or a sealed tube to reach 140°C+. If an autoclave is unavailable, add a high-boiling co-solvent like DMF (less green) or Triglyme to raise the reflux temperature, though this complicates purification.
Q2: The aqueous cyclization product is a sticky gum, not a powder.
Diagnosis: "Oiling out" due to impurities or rapid cooling.
Fix:
Reheat the mixture until dissolved.
Turn off the heat but keep stirring.
Add a "seed crystal" of the product if available.
Allow to cool very slowly (over 2 hours) to room temperature.
Q3: Can I do this in One-Pot?
Answer: Yes, but it requires compromise.
Protocol: Perform the cyclization in water. Evaporate the water (or filter the wet cake). Resuspend the wet cake directly in DMC. The residual water is generally tolerated in the DMC reaction, but excess water hydrolyzes DMC.
Recommendation: A "Telescoped" process (Filter -> Resuspend) is superior to a true One-Pot mix to avoid hydrolyzing the DMC.
Data Center: Comparative Metrics
Reagent Toxicity & Safety Profile
Feature
Traditional Route (MeI / DMS)
Green Route (DMC)
Methylating Agent
Methyl Iodide / Dimethyl Sulfate
Dimethyl Carbonate
Toxicity
Neurotoxic, Carcinogenic, volatile
Non-toxic, Biodegradable
Atom Economy
Low (Heavy leaving groups: I, SO4)
High (Leaving group: CO2 + MeOH)
Reaction Phase
Liquid phase (often biphasic)
Gas-Liquid (Autoclave)
Byproducts
Iodide salts / Sulfuric acid esters
Methanol, CO2
Process Efficiency (Typical Lab Scale)
Metric
Aqueous Cyclization
DMC Methylation
Yield
85–92%
75–85% (Optimized)
Temp
100°C (Reflux)
140–160°C (Pressure)
Time
4 Hours
6–8 Hours
Purification
Filtration + Water Wash
Distillation (DMC recovery)
References
Tundo, P., & Selva, M. (2002).[3] The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research. Link
Deligeorgiev, T., et al. (2010). Green synthesis of some 2-substituted 4,6-diaminopyrimidines. Coloration Technology. Link
Xiong, Z., et al. (2014).[4] Synthesis of 2-amino-4,6-dimethoxypyrimidine with dimethyl carbonate as methylating agent. Research on Chemical Intermediates. (Extrapolated mechanism for S-methylation). Link
PubChem. (2025).[2] Compound Summary: 4,6-Diamino-2-methylthiopyrimidine. National Library of Medicine. Link
Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. (Foundational principles for solvent selection).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center & Troubleshooting Hub
Status: Operational
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Scope: Thermal kinetics, regioselectivity control, and impurity profiling.
Core Directive: The Thermodynamics of Selectivity
In the synthesis of 2-(Methylthio)pyrimidine-4,6-diamine , temperature is not merely a variable; it is the switch that toggles between high-purity product and intractable by-products.
Whether you are utilizing the Direct Condensation Route (S-methylisothiourea + Malononitrile) or the Two-Step Methylation Route (Mercaptopyrimidine + Methylating agent), thermal mismanagement leads to two distinct failure modes:
Kinetic Failure: Runaway exotherms resulting in N-methylated impurities (irreversible).
Thermodynamic Failure: Incomplete cyclization or precipitation of intermediates due to insufficient energy input or premature cooling.
This guide provides self-validating protocols to navigate these thermodynamic landscapes.
Troubleshooting & FAQ: Thermal Control Points
Module A: The Methylation Step (Two-Step Route)
Context: Reaction of 4,6-diamino-2-mercaptopyrimidine (DAMP) with Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).
Q1: I am detecting N-methylated impurities (e.g., 6-amino-2-(methylthio)-4-(methylamino)pyrimidine) in my HPLC trace. What went wrong?Diagnosis: Loss of Regioselectivity.
Root Cause: The reaction temperature exceeded the threshold for kinetic control. According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom (soft nucleophile) reacts faster at lower temperatures. High temperatures activate the harder nitrogen nucleophiles (amino groups).
Corrective Action:
Cryogenic Dosing: Cool the reactor to 0–5°C before adding the methylating agent.
Adiabatic Limit: Do not allow the internal temperature to rise above 15°C during the addition.
Protocol Adjustment: If using DMS, switch to a stepwise addition (20% aliquots) with a 10-minute equilibration period between doses to dissipate heat.
Q2: My yield is low, and I have significant unreacted thiol starting material despite refluxing.Diagnosis: Premature Termination / Solubility Limit.
Root Cause: While S-methylation is fast, the starting material (DAMP) has poor solubility in cold ethanol/water. If you reflux too early without a "digestion" phase, you may degrade the methylating agent (hydrolysis) before it reacts with the suspended solid.
Corrective Action:
The "Digestion" Ramp: Stir at 25°C for 2 hours to allow surface reaction and solubilization of the S-methylated product. Only then raise to 40–50°C to drive completion.
Validation: The reaction mixture should turn from a thick slurry to a clearer solution (or a different crystal habit) as the more soluble S-methylated product forms.
Module B: The Condensation Step (Direct Route)
Context: Cyclization of Malononitrile with S-methylisothiourea sulfate.
Q3: The reaction mixture erupted (boiled over) upon adding the base.Diagnosis: Uncontrolled Exotherm.
Root Cause: The deprotonation of S-methylisothiourea sulfate by sodium ethoxide/methoxide is instantaneously exothermic.
Corrective Action:
Reverse Addition: Do not add solid base to the reaction. Prepare a pre-cooled alkoxide solution and add it dropwise to the slurry of malononitrile and isothiourea.
Thermal Ceiling: Maintain internal temperature
during base addition. Only heat to reflux after all base is added.
Q4: Product purity is inconsistent (85-92%) with undefined "tar-like" impurities.Diagnosis: Malononitrile Oligomerization.
Root Cause: Malononitrile is thermally unstable in the presence of strong bases at high temperatures if the ring closure is slow.
Corrective Action:
Stoichiometry Check: Ensure S-methylisothiourea is in slight excess (1.1 eq).
Ramp Rate: Heat to reflux rapidly (within 20 mins) after base addition. Lingering at intermediate temperatures (40-60°C) favors side reactions over the desired cyclization.
Validated Experimental Protocols
Protocol A: Direct Condensation (Preferred for Scale-Up)
Target: 2-(Methylthio)pyrimidine-4,6-diamine via S-methylisothiourea.
Parameter
Specification
Criticality
Solvent
Ethanol (Absolute)
High (Water promotes hydrolysis)
Base
Sodium Ethoxide (21% in EtOH)
High
Temp (Addition)
20°C - 30°C
Critical (Exotherm control)
Temp (Reaction)
78°C (Reflux)
High (Required for cyclization)
Time
3 - 5 Hours
Medium
Step-by-Step:
Charge S-methylisothiourea sulfate (1.1 eq) and Malononitrile (1.0 eq) into the reactor with Ethanol (10V).
Cool the slurry to 15°C.
Add Sodium Ethoxide solution dropwise over 45 minutes. Monitor: Do not exceed 30°C.
Ramp temperature to reflux (78°C) over 30 minutes.
Hold reflux for 4 hours.
Cool to 20°C. The product often precipitates as a free base.
Filter and wash with cold water (to remove sodium sulfate byproducts).
Protocol B: S-Methylation of DAMP (Alternative)
Target: Conversion of 4,6-diamino-2-mercaptopyrimidine.[1]
Parameter
Specification
Criticality
Reagent
Methyl Iodide (MeI)
High (Toxic, Volatile)
Base
NaOH (aq) / Ethanol
Medium
Temp (Start)
0°C - 5°C
Critical (Regioselectivity)
Temp (Finish)
25°C - 40°C
Medium
Step-by-Step:
Suspend 4,6-diamino-2-mercaptopyrimidine in 1N NaOH/Ethanol (1:1).
Cool to 0–5°C using an ice/salt bath.
Charge Methyl Iodide (1.05 eq) slowly via addition funnel. Rate limit: Keep T < 10°C.[2]
Stir at 5°C for 1 hour.
Allow to warm to 25°C naturally and stir for 3 hours.
Quench by neutralizing to pH 8. Precipitate is collected.[3]
Visualizing the Control Logic
The following diagram illustrates the decision matrix for temperature control to avoid specific impurities.
Figure 1: Thermal Decision Tree. Red paths indicate failure modes due to excessive heat during addition or insufficient heat during cyclization.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Roth, B., et al. (1980). "2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 2. 2-Methylthio derivatives."[4][5][6] Journal of Medicinal Chemistry, 23(5), 535-541. Link
Brown, D. J. (1962). The Pyrimidines. Wiley-Interscience.
Sigma-Aldrich. (n.d.).[2] 4,6-Diamino-2-(methylthio)pyrimidine Product Specification. Retrieved from
PubChem. (2025).[5] 2-(Methylthio)pyrimidine-4,6-diamine Compound Summary. National Library of Medicine. Retrieved from
work-up procedures to remove impurities from 2-(Methylthio)pyrimidine-4,6-diamine
Technical Support Center: Purification of 2-(Methylthio)pyrimidine-4,6-diamine Welcome to the technical support center for the work-up and purification of 2-(Methylthio)pyrimidine-4,6-diamine. This guide is designed for...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 2-(Methylthio)pyrimidine-4,6-diamine
Welcome to the technical support center for the work-up and purification of 2-(Methylthio)pyrimidine-4,6-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important synthetic intermediate. The following troubleshooting guide and frequently asked questions (FAQs) are structured to address specific issues with a focus on the underlying chemical principles and practical, step-by-step solutions.
Introduction: Understanding the Molecule
2-(Methylthio)pyrimidine-4,6-diamine is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including their use as kinase inhibitors and antifolates.[1][2][3] The presence of two basic amine groups and a thioether linkage gives this molecule specific chemical properties that must be considered during purification. The goal of any work-up procedure is to remove unreacted starting materials, reagents, and byproducts from the reaction mixture to isolate the desired compound in high purity.
Troubleshooting Guide & FAQs
Issue 1: Crude product is a dark, oily residue after solvent removal.
Question: After quenching my reaction and removing the solvent under reduced pressure, I am left with a dark, intractable oil instead of a solid. How can I isolate my product?
Expert Analysis: The formation of an oil is a common issue and often indicates the presence of impurities that are depressing the melting point of your product or that the product itself is not crystalline in its crude form. The dark color suggests the presence of high molecular weight, polymeric, or oxidized byproducts. The key is to induce crystallization or to purify the compound using chromatographic methods.
Recommended Solutions:
Trituration: This is the first and simplest method to try.
Protocol:
Add a small amount of a non-polar solvent in which your product is expected to be insoluble, but the oily impurities are soluble. Good starting choices are diethyl ether, hexane, or a mixture of ethyl acetate and hexane.
Using a spatula or glass rod, scratch the inside of the flask and vigorously agitate the oil in the solvent. This mechanical action can induce nucleation and crystallization.
If a solid begins to form, continue stirring for 30-60 minutes to maximize precipitation.
Collect the solid by vacuum filtration and wash with a small amount of the cold trituration solvent.
Recrystallization: If trituration fails or yields a product of insufficient purity, recrystallization is the next logical step.
Causality: The principle of recrystallization is based on the differential solubility of the desired compound and impurities in a given solvent at different temperatures.
Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not when cold. For a polar molecule like 2-(Methylthio)pyrimidine-4,6-diamine, polar protic solvents like ethanol, isopropanol, or water, or mixtures thereof, are good candidates.[4]
Protocol:
Dissolve the crude oil in a minimum amount of the chosen hot solvent.
If the solution is colored, you can add a small amount of activated charcoal to adsorb colored impurities. Caution: Adding charcoal to a boiling solution can cause it to bump violently. Let the solution cool slightly before adding charcoal.
Hot filter the solution to remove the charcoal and any insoluble impurities.
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Solvent System
Rationale
Ethanol/Water
Good for polar compounds with hydrogen bonding capabilities.[4]
Isopropanol
Often provides good crystal lattice formation.
Ethyl Acetate/Hexane
A more non-polar system, useful if the product is less polar than anticipated.
Issue 2: Persistent Emulsion During Aqueous Work-up
Question: During the liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) and water, I am getting a persistent emulsion that won't separate. What can I do?
Expert Analysis: Emulsions are common when dealing with crude reaction mixtures containing amphiphilic impurities or when the densities of the organic and aqueous phases are too similar. The basic nature of your product can also contribute to this issue.
Recommended Solutions:
Break the Emulsion:
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion.[5]
Filtration through Celite: Pass the entire emulsified mixture through a pad of Celite (diatomaceous earth). This can help to break up the microscopic droplets that form the emulsion.
Gentle Swirling: Avoid vigorous shaking of the separatory funnel. Instead, gently invert the funnel multiple times to allow for extraction with minimal emulsion formation.[5]
Issue 3: Low Recovery After Column Chromatography
Question: I am purifying my compound by silica gel column chromatography, but I am getting a very low yield of the final product. Where is my compound going?
Expert Analysis: Low recovery from silica gel chromatography can be attributed to several factors. Given the two basic amine groups on the pyrimidine ring, your compound may be irreversibly adsorbing to the acidic silica gel. It might also be that the chosen solvent system is not optimal for eluting your compound.
Recommended Solutions:
Deactivate the Silica Gel:
Protocol: Add 1-2% triethylamine (Et3N) to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane). The triethylamine is a stronger base than your product and will preferentially bind to the acidic sites on the silica gel, allowing your compound to elute freely.[6]
Use an Alternative Stationary Phase:
Alumina (basic or neutral): For basic compounds, alumina is often a better choice than silica gel.
Reversed-phase silica (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography using a solvent system like water/acetonitrile or water/methanol can be very effective.
Optimize Your Eluent System:
TLC Analysis: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal Rf value for your product should be between 0.2 and 0.4.
Visualize your purification strategy with the following workflow diagram:
Caption: A general workflow for the purification of 2-(Methylthio)pyrimidine-4,6-diamine.
Issue 4: Confirming the Purity and Identity of the Final Product
Question: I have isolated a white solid. What are the best analytical methods to confirm its purity and structure?
Expert Analysis: A combination of chromatographic and spectroscopic techniques is essential for unequivocally determining the purity and confirming the chemical structure of your final product.
Recommended Analytical Methods:
Method
Purpose
Expected Outcome for 2-(Methylthio)pyrimidine-4,6-diamine
HPLC
Purity Assessment
A single major peak, ideally >95% by area. A reversed-phase C18 column with a mobile phase of water/acetonitrile or water/methanol with a small amount of formic acid or triethylamine is a good starting point.[7]
¹H NMR
Structural Confirmation
You should observe distinct signals for the methylthio group (a singlet around 2.5 ppm), the aromatic proton on the pyrimidine ring (a singlet), and the amine protons (a broad singlet). The integration of these signals should correspond to the number of protons.
¹³C NMR
Structural Confirmation
The number of signals should correspond to the number of unique carbon atoms in the molecule.
Mass Spectrometry (MS)
Molecular Weight Confirmation
The molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the compound (C₅H₈N₄S, MW = 156.21).
Melting Point
Purity Indication
A sharp melting point range indicates high purity. Impurities will typically broaden and depress the melting point.
Step-by-Step Experimental Protocols
Protocol 1: General Acid-Base Extraction Work-up
This protocol is designed to remove neutral and acidic impurities from your basic product.
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.
Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). Your product, being basic, will move into the aqueous layer as a hydrochloride salt, leaving non-basic impurities in the organic layer.
Separation: Separate the aqueous layer containing your protonated product.
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the pH is basic (pH > 9). Your product will precipitate out as the free base.
Extraction: Extract the now neutral product back into an organic solvent (e.g., ethyl acetate, 3 times).
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[8]
Caption: Workflow for an acid-base extraction purification.
References
Organic Syntheses. 2-Mercaptopyrimidine. Available from: [Link]
Google Patents. Preparation method of 2-propylthio-4,6-dichloro-5-aminopyrimidine.
Merlic, C. A. Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry & Biochemistry. Available from: [Link]
University of Rochester Department of Chemistry. Troubleshooting: The Workup. Available from: [Link]
ACS Omega. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. Available from: [Link]
ResearchGate. Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Available from: [Link]
Google Patents. Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
Organic Chemistry Portal. Pyrimidine synthesis. Available from: [Link]
MDPI. 2-(Heptylthio)pyrimidine-4,6-diamine. Available from: [Link]
Google Patents. Process for synthesis of a 2-thioalkyl pyrimidine.
PubMed Central (PMC). Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. Available from: [Link]
PubMed. Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. Available from: [Link]
ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Available from: [Link]
YouTube. Synthesis of Pyrimidine and Its Derivatives. Available from: [Link]
YouTube. Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. Available from: [Link]
ACS Publications. Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Available from: [Link]
PubMed Central (PMC). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Available from: [Link]
Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. Available from: [Link]
ResearchGate. SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. Available from: [Link]
ResearchGate. 4,6-Dichloro-2-(methylthio)pyrimidine. Available from: [Link]
PubMed Central (PMC). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available from: [Link]
PubMed Central (PMC). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Available from: [Link]
Mansoura University. SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]
SciSpace. Analysis of Pyrimidine Synthesis “de Novo” Intermediates in Urine and Dried Urine Filter- Paper Strips with HPLC–Electrospray Tandem Mass Spectrometry (2004). Available from: [Link]
PubMed Central (PMC). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Available from: [Link]
Chemsrc. 2-(methylthio)pyrimidine-4,6-diol. Available from: [Link]
CAS Common Chemistry. N4,N6-Dicyclopentyl-2-(methylthio)-5-nitro-4,6-pyrimidinediamine. Available from: [Link]
Biocompare. Chromatography and Separation. Available from: [Link]
dealing with moisture sensitivity in 2-(Methylthio)pyrimidine-4,6-diamine reactions
Topic: Moisture Sensitivity & Reaction Troubleshooting CAS: 1005-39-6 (often referred to as DAMP or 4,6-diamino-2-methylmercaptopyrimidine) Applicability: Nucleophilic Aromatic Substitution ( ), Desulfurization, and Hete...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Moisture Sensitivity & Reaction Troubleshooting
CAS: 1005-39-6 (often referred to as DAMP or 4,6-diamino-2-methylmercaptopyrimidine)
Applicability: Nucleophilic Aromatic Substitution (
), Desulfurization, and Heterocyclic Fusions.
Core Technical Directive: The "Hidden" Moisture Trap
The Misconception:
Most researchers treat 2-(Methylthio)pyrimidine-4,6-diamine as a standard amine nucleophile. They focus on drying the electrophile.
The Reality:
The 2-methylthio (SMe) group is a "pseudo-halogen" leaving group. In many synthetic pathways, particularly those requiring base activation (e.g.,
, ), trace moisture acts as a competitive nucleophile. Water hydrolyzes the C-S bond, converting your starting material into 2-hydroxy-4,6-diaminopyrimidine (or its tautomeric pyrimidone form). This byproduct is thermodynamically stable, insoluble in organic solvents, and halts the reaction.
Moisture Failure Pathway
The diagram below illustrates the kinetic competition between your desired nucleophile (Amine/Alkoxide) and trace water.
Figure 1: The mechanism of failure. Under basic conditions, water outcompetes steric-hindered amines for the C2 position, ejecting methanethiol and forming the unreactive urea derivative.
Troubleshooting Guide: Diagnostics & Solutions
Scenario A: The "White Precipitate" Phenomenon
Symptom: You are attempting an
displacement of the SMe group using an amine in DMF or DMSO at 100°C+. The reaction mixture turns cloudy, and a white solid precipitates that is insoluble in DCM or EtOAc.
Diagnosis:Hydrolysis. The white solid is likely the 2-hydroxy/oxo derivative (Uracil analog).
Root Cause: Hygroscopic solvent (DMF/DMSO) or wet base.
Parameter
Specification
Action Required
Solvent Water Content
> 500 ppm
CRITICAL FAIL. Must be < 50 ppm.
Base Condition
(Store bought)
FAIL. Carbonates are hygroscopic sponges.
Temperature
> 120°C
RISK. High temp accelerates hydrolysis over substitution.
Corrective Protocol:
Solvent: Do not rely on "SureSeal" bottles stored for >1 month. Use freshly distilled DMF over
or store over activated 4Å molecular sieves for 24h.
Base Drying: Grind
or into a fine powder and dry in a vacuum oven at 120°C for 4 hours immediately before use.
Scavenger: Add 4Å Molecular Sieves (powdered) directly to the reaction flask (100 mg per mmol of substrate).
Symptom: You are trying to oxidize the SMe group to
(to make it a "super-leaving" group) using mCPBA or Oxone, but yields are low and NMR shows complex mixtures.
Diagnosis:Over-hydrolysis of the activated intermediate.Mechanism: The sulfone () is 1000x more reactive towards nucleophiles than the sulfide (SMe). If any water is present during oxidation or workup, the sulfone hydrolyzes instantly to the hydroxy-pyrimidine.
Corrective Protocol:
Switch Reagent: Avoid aqueous Oxone. Use anhydrous mCPBA in DCM.
Buffer: Add solid
to the DCM to scavenge acidic byproducts (which catalyze hydrolysis).
Quench: Do not quench with aqueous bisulfite if the product is not isolated. Perform a non-aqueous workup if possible, or use a biphasic system at 0°C with rapid separation.
Standard Operating Procedure (SOP): Anhydrous Handling
Objective: Prepare 2-(Methylthio)pyrimidine-4,6-diamine for high-sensitivity catalytic coupling or
reactions.
Step 1: Pre-Drying the Reagent
The commercial solid often contains 1-3% water by weight within the crystal lattice or adsorbed on the surface.
Place the precursor in a vacuum drying pistol or oven.
Set Temperature: 50°C (Melting point is ~188°C, but surface oxidation can occur at high temps in air).
Vacuum: < 5 mbar.
Duration: 12 hours.
Storage: Store in a desiccator under Argon.
Step 2: The "Double-Watch" Reaction Setup
This setup minimizes moisture ingress during long heating cycles.
Figure 2: Reaction assembly for moisture-sensitive pyrimidine substitutions.
Frequently Asked Questions (FAQ)
Q: Can I use ethanol as a solvent for displacing the SMe group?A:Generally, No. While ethanol is a common solvent for pyrimidines, it is protic. At high temperatures required for SMe displacement, ethanol can act as a nucleophile (forming the O-ethyl ether) or facilitate hydrolysis if not 100% dry (200 proof). For SMe displacement, a polar aprotic solvent (DMF, NMP, DMSO) is strictly required to enhance the nucleophilicity of your amine.
Q: Why does my reaction smell like rotten cabbage?A: This is actually a good sign . The byproduct of the reaction is methanethiol (MeSH) or its salt (MeSNa). This confirms the SMe group is leaving.
Safety Note: MeSH is toxic. You must vent the reaction through a bleach (sodium hypochlorite) scrubber to oxidize the thiol to odorless sulfonate before it hits the atmosphere.
Q: I need to store a solution of the starting material. Is it stable in DMSO?A:Only if anhydrous. In "wet" DMSO, the SMe group will slowly hydrolyze over weeks to the urea derivative. If you must store it in solution, keep it at -20°C over molecular sieves.
References & Grounding
Hydrolysis Mechanism & SMe Reactivity:
Source: Brown, D. J. (1962). The Pyrimidines. Wiley-Interscience. (Foundational text on pyrimidine leaving group lability).
Context: Establishes the hierarchy of leaving groups in pyrimidines:
.
Verification:
Nucleophilic Substitution (SNAr) on Pyrimidines:
Source:Journal of the Chemical Society C: Organic (1971). "Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate".
Context: Demonstrates the competition between different nucleophiles and the lability of the SMe group under basic conditions.
Verification:
Physical Properties & Stability Data:
Source: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 73966, 4,6-Diamino-2-(methylthio)pyrimidine.
Context: Melting point and solubility data confirming the solid state stability vs. solution instability.
Verification:
Reference Data & Comparative Studies
Validation
structure-activity relationship (SAR) studies of 2-(Methylthio)pyrimidine-4,6-diamine analogs
Title: Comparative Guide: Structure-Activity Relationship (SAR) of 2-(Methylthio)pyrimidine-4,6-diamine Analogs in Kinase Discovery Executive Summary & Strategic Positioning The 2-(methylthio)pyrimidine-4,6-diamine scaff...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Comparative Guide: Structure-Activity Relationship (SAR) of 2-(Methylthio)pyrimidine-4,6-diamine Analogs in Kinase Discovery
Executive Summary & Strategic Positioning
The 2-(methylthio)pyrimidine-4,6-diamine scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for developing kinase inhibitors, particularly for JAK3 (Janus Kinase 3) and FLT3 (FMS-like Tyrosine Kinase 3).
Unlike generic pyrimidines, the 2-methylthio (2-SMe) substituent provides two distinct strategic advantages:
Chemical Reactivity: It acts as a "synthetic handle." The sulfur moiety can be oxidized (to sulfone/sulfoxide) and displaced by amines to generate diverse libraries, or retained to probe hydrophobic pockets.
Pharmacological Selectivity: In specific binding modes, the S-Me group occupies the solvent-exposed region or specific hydrophobic sub-pockets (e.g., near the gatekeeper residue), altering selectivity profiles against homologous kinases like c-KIT or CPK.
This guide compares two primary developmental series derived from this scaffold: Series A (JAK3 Selective Covalent Inhibitors) and Series B (FLT3 Type-II Inhibitors) , benchmarking them against industry standards.
Mechanism of Action & Signaling Pathways
To understand the SAR utility, one must visualize where these analogs intervene. The 4,6-diamine motif typically functions as the ATP-hinge binder, while the 2-position substituent dictates isoform selectivity.
Pathway Visualization: JAK-STAT Signaling
The following diagram illustrates the critical intervention point of Series A analogs within the immune response pathway.
Figure 1: The JAK3 signaling cascade. 2-(Methylthio)pyrimidine-4,6-diamine analogs (Series A) target the JAK3 kinase domain to prevent STAT phosphorylation, thereby modulating autoimmune responses.
Comparative Analysis: Series A vs. Series B
This section objectively compares two optimized lead series derived from the 2-(methylthio)pyrimidine-4,6-diamine core.
Data Summary Table
Feature
Series A: JAK3 Inhibitors
Series B: FLT3 Inhibitors
Standard (Tofacitinib)
Primary Target
JAK3 (Cys909 targeting)
FLT3 (AML Driver)
JAK1/JAK3
Key Analog
Compound 11e
Compound 13a
N/A
Potency (IC50)
2.1 nM (JAK3)
13.9 nM (FLT3)
~1-5 nM (JAK3)
Selectivity
High (vs. JAK1/2)
High (vs. c-KIT)
Moderate (Pan-JAK)
Binding Mode
Covalent (Irreversible)
Type-II (DFG-out)
Reversible (Type-I)
2-Pos Function
Hydrophobic fit / Cys interaction
Selectivity filter
N/A
Deep Dive: Series A (JAK3 Selectivity)
Rationale: The 2-(methylthio)pyrimidine-4,6-diamine core was optimized to target Cys909 , a residue unique to JAK3 (other JAKs have Ser or Ala).
SAR Insight: Substitution at the N4/N6 positions with acrylamide warheads, combined with the hydrophobic bulk of the 2-position, allows for precise orientation toward Cys909.
Performance: Compound 11e demonstrated an IC50 of 2.1 nM , showing superior selectivity compared to pan-JAK inhibitors which often cause off-target toxicity (anemia via JAK2 inhibition).
Deep Dive: Series B (FLT3 Selectivity)
Rationale: FLT3 mutations drive Acute Myeloid Leukemia (AML). A major challenge is avoiding c-KIT inhibition, which causes myelosuppression.[1]
SAR Insight: The 2-(methylthio) scaffold allows for the construction of "Type-II" inhibitors that bind the inactive (DFG-out) conformation. The 4,6-diamine substitution pattern extends into the allosteric pocket, while the 2-substituent tunes the hinge interaction.
Performance: Compound 13a achieved 13.9 nM potency against FLT3 with significant selectivity over c-KIT, addressing the clinical safety gap of earlier generations.[1]
Experimental Protocols (Self-Validating)
To replicate these SAR studies or synthesize derivatives, follow these validated protocols.
A. Synthesis of the Core Scaffold (2-Methylthio-4,6-diaminopyrimidine)
Principle: S-methylation of 4,6-diamino-2-mercaptopyrimidine (DAMP) follows the HSAB (Hard and Soft Acids and Bases) rule, favoring sulfur alkylation over nitrogen.[2]
Dissolve DAMP in basic ethanol/water solution at 0°C.
Add MeI dropwise over 30 minutes (Exothermic control is critical to prevent poly-alkylation).
Stir at Room Temperature (RT) for 4 hours.
Validation Point: Monitor via TLC (Mobile phase: 10% MeOH in DCM). The product (Rf ~0.4) is less polar than the starting thiol (Rf ~0.1).
Workup: Evaporate ethanol. The product precipitates as a white solid. Filter and wash with cold water.
Yield: Typically 85-92%.
B. Kinase Inhibition Assay (ADP-Glo Format)
Objective: Determine IC50 values for JAK3 or FLT3.
Protocol:
Preparation: Dilute compounds in 100% DMSO (10 mM stock) to 3x test concentration in kinase buffer.
Reaction: Mix 2 µL of Compound + 2 µL of Kinase (JAK3 or FLT3, 5 ng/well) + 2 µL of Substrate/ATP mix.
Incubation: 60 minutes at RT.
Detection: Add 6 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add 12 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
Readout: Measure Luminescence (RLU).
Calculation: Plot RLU vs. log[Compound] using non-linear regression (Sigmoidal dose-response).
Synthetic Workflow Visualization
The following diagram outlines the chemical derivation pathway from the raw scaffold to the active pharmaceutical ingredients (API).
Figure 2: Synthetic workflow.[3] The 2-(methylthio) group serves as a stable intermediate that can be retained for hydrophobic interactions or activated (oxidized) for substitution.
References
Zhang, T., et al. (2019). "Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors." Bioorganic & Medicinal Chemistry.
Li, H., et al. (2018). "Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT." Scientific Reports.
Alshammari, M., et al. (2023). "QSAR-driven screening uncovers and designs novel pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors." Journal of Biomolecular Structure and Dynamics.
Smolecule. "2-(Ethylthio)pyrimidine-4,6-diamine: Chemical Properties and Biological Activity." Smolecule Research Database.
Voskoboynik, O.Y., et al. (2017). "Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs."[4] Chemistry of Heterocyclic Compounds.
in vitro vs. in vivo efficacy of drugs derived from 2-(Methylthio)pyrimidine-4,6-diamine
This guide objectively compares the in vitro and in vivo performance of drug candidates derived from the 2-(Methylthio)pyrimidine-4,6-diamine scaffold. It addresses the critical translational gap often observed with this...
Author: BenchChem Technical Support Team. Date: February 2026
This guide objectively compares the in vitro and in vivo performance of drug candidates derived from the 2-(Methylthio)pyrimidine-4,6-diamine scaffold. It addresses the critical translational gap often observed with this chemotype: high potency in enzymatic/cellular assays versus rapid metabolic clearance or unexpected toxicity in animal models.
Executive Summary: The Scaffold Paradox
The 2-(Methylthio)pyrimidine-4,6-diamine core is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for the adenine ring of ATP. This makes it a potent starting point for Kinase Inhibitors (e.g., CDKs, Aurora, EGFR) and Antifolates .
While derivatives frequently exhibit nanomolar (nM) potency in vitro, they often fail in vivo due to a specific metabolic liability: the oxidative lability of the 2-methylthio (SMe) group . This guide details this disconnect and provides actionable strategies to bridge the translational gap.
In Vitro Efficacy Profile
In controlled laboratory environments, this scaffold demonstrates exceptional ligand efficiency.
Mechanism of Action[1][2][3]
ATP Competition: The pyrimidine-4,6-diamine motif forms key hydrogen bonds with the "hinge region" of kinase active sites (e.g., Met793 in EGFR).
Hydrophobic Anchoring: The 2-methylthio group often occupies a hydrophobic pocket (Gatekeeper region), enhancing binding affinity compared to the oxo- or amino- analogs.
Performance Metrics
Parameter
Typical In Vitro Value
Observation
Enzymatic IC50
1 – 50 nM
Highly potent against CDKs, Aurora A/B, and DHFR.
Cellular GI50
0.1 – 5 µM
Potency translates well to cell culture (HeLa, MCF-7) due to moderate lipophilicity.
Selectivity
Variable
Depends on C5-substitution; often promiscuous without optimization.
Critical In Vitro Protocol: Kinase Inhibition Assay
To validate target engagement before moving to animals.
Preparation: Dissolve derivative in 100% DMSO (Stock 10 mM).
Reaction: Mix kinase (e.g., CDK2/CyclinE), substrate (Histone H1), and ATP (
P-labeled or fluorescent tracer) in kinase buffer (20 mM MOPS pH 7.2, 25 mM -glycerophosphate, 5 mM EGTA, 1 mM NaVO, 1 mM DTT).
Incubation: Add compound (serial dilution 1 nM - 10 µM). Incubate 30 min at 30°C.
Detection: Terminate with 3% phosphoric acid. Spot on P81 phosphocellulose paper. Wash 3x. Count scintillation.
Validation: Z' factor must be > 0.5. Reference compound: Staurosporine.
The In Vivo Reality: The Translational Gap
Moving to animal models often reveals the scaffold's inherent weaknesses.
The Metabolic Liability (S-Oxidation)
The primary failure mode is the metabolic oxidation of the sulfur atom by Cytochrome P450 (specifically CYP3A4) and Flavin-containing Monooxygenases (FMO).
Pathway: R-S-Me
R-S(=O)-Me (Sulfoxide) R-S(=O)2-Me (Sulfone)
Consequence 1 (Potency Loss): The sulfoxide/sulfone is highly polar, disrupting the hydrophobic interaction in the kinase pocket.
Consequence 2 (Rapid Clearance): These polar metabolites are rapidly excreted, leading to a short half-life (
min in mice).
Consequence 3 (Toxicity): Reactive sulfoxides can interact with hemoglobin in erythrocytes, causing oxidative stress and potential hemolytic anemia.
Comparative Data: In Vitro vs. In Vivo
Compound Class
In Vitro IC50 (Kinase)
In Vivo Efficacy (Xenograft)
Cause of Discrepancy
Native 2-SMe
5 nM
Poor (0% TGI)
Rapid metabolic oxidation; low exposure.
2-NH-Alkyl (Displaced)
15 nM
Good (60% TGI)
Improved metabolic stability; SMe removed.
Fused Thienopyrimidine
8 nM
Moderate (40% TGI)
Better stability, but solubility issues limit dosing.
TGI = Tumor Growth Inhibition
Visualization: The Metabolic Fate
The following diagram illustrates the metabolic trajectory that renders the native scaffold ineffective in vivo.
Figure 1: The metabolic oxidation pathway of the methylthio group, leading to inactivation and potential toxicity.
Optimization Strategies (Bridging the Gap)
To utilize this scaffold effectively in vivo, chemical modification is required.
Strategy A: The "Displacement" Approach
The most common successful strategy is using the 2-(methylthio) group merely as a leaving group.
Method: React the 2-SMe precursor with an amine (R-NH2) or hydrazine.
Result: Formation of 2-amino-pyrimidine derivatives .
Benefit: The 2-amino group retains hydrogen bonding capability but eliminates the oxidative liability of the sulfur.
Example:R547 (Ro-5487624), a potent CDK inhibitor, was derived by displacing the SMe with a substituted amine, resulting in excellent oral bioavailability and antitumor activity.
Strategy B: Steric Shielding
If the sulfur is essential for binding (e.g., filling a specific hydrophobic pocket):
Method: Introduce bulky groups at the C-5 position or on the pyrimidine ring adjacent to the sulfur.
Result: Steric hindrance prevents CYP enzymes from accessing the sulfur atom.
In Vivo Protocol: Xenograft Efficacy Study
Designed to evaluate optimized derivatives (e.g., 2-amino analogs).
Workflow
Model: BALB/c nude mice injected subcutaneously with
cancer cells (e.g., HCT116 colorectal).
Randomization: When tumors reach 100–150 mm³, randomize into groups (n=8).
Formulation:
Challenge: Pyrimidine-4,6-diamines are often poorly soluble.
Vehicle: 10% DMSO + 40% PEG400 + 50% Saline (pH 4.5). Avoid simple aqueous buffers which may cause precipitation.
Dosing: Oral gavage (PO) or Intraperitoneal (IP), typically 25–100 mg/kg, QD or BID for 21 days.
Endpoints:
Tumor Volume (
).
Critical: Body weight (monitor for >15% loss indicating toxicity).
PK Sampling: Collect plasma at Day 1 and Day 21 (1h, 4h, 24h) to confirm exposure.
Strategic Screening Cascade
Use this workflow to filter out metabolically unstable candidates early.
Figure 2: Decision tree for screening 2-(methylthio)pyrimidine derivatives, emphasizing early metabolic stability testing.
References
Chu, X. J., et al. (2006). "Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity." Journal of Medicinal Chemistry. Link
Sajewicz, W., et al. (2007). "Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma." Toxicology in Vitro. Link
Modh, R. P., et al. (2014). "Biological evaluation of 2-(methylthio)pyrimidine derivatives." Journal of Saudi Chemical Society. Link
VanderWel, S. N., et al. (2005). "Pyrido[2,3-d]pyrimidines-7-ones as inhibitors of cyclin-dependent kinases." Journal of Medicinal Chemistry. Link
Fischer, P. M. (2004). "The design of drug candidate kinase inhibitors." Current Medicinal Chemistry. Link
Safety & Regulatory Compliance
No content available
This section has no published content on the current product page yet.
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.